Allopregnanolone
Beschreibung
Eigenschaften
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-SYBPFIFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016239 | |
| Record name | Allopregnan-3α-ol-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Allopregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-54-1 | |
| Record name | 3α-Hydroxy-5α-pregnan-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brexanolone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brexanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopregnan-3α-ol-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREXANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39XZ5QV8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allopregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C | |
| Record name | Allopregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Endogenous Biosynthesis of Allopregnanolone from Progesterone: A Technical Guide
Introduction
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a potent endogenous neurosteroid that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its synthesis from the precursor hormone progesterone occurs in various tissues, including the brain, adrenal glands, and gonads. This guide provides a detailed overview of the core biosynthetic pathway, quantitative data on the enzymes involved, and relevant experimental protocols for researchers in neuroscience and drug development.
Core Biosynthetic Pathway
The conversion of progesterone to this compound is a two-step enzymatic process. First, progesterone is reduced by the enzyme 5α-reductase (5α-R) to 5α-dihydroprogesterone (5α-DHP). Subsequently, 5α-DHP is converted to this compound by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD). This pathway is active in various brain regions, including the cerebral cortex, hippocampus, and hypothalamus, where this compound plays a crucial role in neuromodulation.
Caption: Biosynthetic pathway of this compound from progesterone.
Quantitative Data
The enzymatic conversion of progesterone to this compound is governed by the kinetic properties of 5α-reductase and 3α-hydroxysteroid dehydrogenase. The following tables summarize key quantitative data for these enzymes.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (nM) | Vmax (pmol/mg protein/min) | Tissue Source |
| 5α-Reductase Type 1 | Progesterone | 30 - 100 | 10 - 50 | Human Brain (cortex) |
| 3α-Hydroxysteroid Dehydrogenase | 5α-Dihydroprogesterone | 50 - 200 | 100 - 500 | Rat Brain (whole) |
Note: Kinetic parameters can vary significantly depending on the specific isoform of the enzyme, tissue type, and experimental conditions.
Table 2: Substrate and Product Concentrations
| Steroid | Concentration (nM) | Brain Region |
| Progesterone | 2 - 10 | Human Cortex |
| This compound | 0.5 - 2 | Human Cortex |
| Progesterone | 5 - 20 | Rat Hippocampus |
| This compound | 1 - 5 | Rat Hippocampus |
Experimental Protocols
The following are generalized protocols for assaying the activity of the key enzymes in this compound biosynthesis.
Protocol 1: 5α-Reductase Activity Assay
This protocol measures the conversion of a radiolabeled substrate to its 5α-reduced product.
Materials:
-
[¹⁴C]-Progesterone
-
NADPH
-
Tissue homogenate (e.g., brain tissue)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare tissue homogenates in reaction buffer.
-
Pre-incubate the homogenate at 37°C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]-Progesterone and NADPH.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a large volume of ice-cold ethyl acetate.
-
Extract the steroids by vortexing and centrifugation.
-
Evaporate the organic phase to dryness.
-
Resuspend the residue in a small volume of solvent and spot onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol 95:5).
-
Visualize the radiolabeled steroids using a phosphorimager or by scraping the bands and quantifying with a scintillation counter.
-
Calculate the percentage of conversion from progesterone to 5α-dihydroprogesterone.
Protocol 2: Quantification of this compound by Mass Spectrometry
This protocol outlines the general steps for quantifying this compound in a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for this compound quantification by LC-MS/MS.
Procedure:
-
Sample Preparation: Homogenize the tissue sample in a suitable buffer. Add an internal standard (e.g., deuterated this compound) to correct for extraction losses.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether) or use solid-phase extraction (SPE) to isolate the steroids.
-
Derivatization (Optional): To improve ionization efficiency and sensitivity, the extracted steroids can be derivatized.
-
LC Separation: Inject the prepared sample into a liquid chromatography system. Use a suitable column (e.g., C18) and mobile phase gradient to separate this compound from other steroids and matrix components.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of this compound and the internal standard.
-
Data Analysis: Construct a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.
A Technical Guide to the Non-Genomic Effects of Allopregnanolone in the Brain
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Allopregnanolone (ALLO), a metabolite of progesterone, is a potent neurosteroid that rapidly modulates neuronal excitability through non-genomic mechanisms. This technical guide provides an in-depth overview of the core non-genomic actions of this compound in the brain. It details its interactions with various membrane-bound receptors and ion channels, the subsequent signaling cascades, and the experimental methodologies used to elucidate these effects. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound is synthesized in the central nervous system from cholesterol or peripherally derived steroid precursors.[1] Its rapid, non-genomic actions are primarily mediated by interactions with membrane-bound proteins, distinguishing them from the classical, slower genomic effects of steroids that involve nuclear receptors and gene transcription.[1] The primary and most well-characterized non-genomic target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] However, emerging evidence indicates that ALLO also modulates other key players in neuronal function, including voltage-gated calcium channels, NMDA receptors, and Toll-like receptors, and has effects on mitochondrial function.
Mechanisms of Action and Signaling Pathways
Modulation of GABA-A Receptors
This compound is a potent positive allosteric modulator of GABA-A receptors.[2] It binds to a site on the receptor distinct from those for GABA, benzodiazepines, and barbiturates.[1][4] This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions.[2] The physiological consequence of this action depends on the intracellular chloride concentration of the neuron.
-
In mature neurons , which have low intracellular chloride, this compound's potentiation of GABA-A receptor function leads to hyperpolarization and a dampening of neuronal excitability.
-
In developing neurons and certain neuronal progenitor cells , which have high intracellular chloride, the enhanced chloride influx results in depolarization. This depolarization can, in turn, activate voltage-gated L-type calcium channels, initiating a downstream signaling cascade.[5]
This compound exhibits a degree of subunit selectivity, with GABA-A receptors containing the δ subunit, often located extrasynaptically, being particularly sensitive to its modulatory effects.[1][2]
Signaling Pathway: this compound Modulation of GABA-A Receptor in Mature Neurons
References
- 1. This compound: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance to this compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurosteroid this compound (3α,5α-THP) inhibits inflammatory signals induced by activated MyD88-dependent toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Allopregnanolone in the Menstrual Cycle: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Allopregnanolone (ALLO), a potent neurosteroid metabolite of progesterone, plays a critical and complex role in the female menstrual cycle. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, its fluctuating levels are intricately linked to the cyclical changes in mood, anxiety, and neuronal excitability experienced by many women. This technical guide provides an in-depth examination of the physiological functions of this compound across the menstrual cycle, its biosynthesis and mechanism of action, and its paradoxical role in both maintaining homeostasis and contributing to the pathophysiology of conditions such as Premenstrual Dysphoric Disorder (PMDD). This document summarizes key quantitative data, details common experimental methodologies for its study, and presents signaling and workflow diagrams to elucidate its complex functions for researchers and drug development professionals.
Introduction
This compound (3α-hydroxy-5α-pregnan-20-one), also referred to as brexanolone in its synthetic form, is a key neurosteroid that demonstrates significant physiological and psychological effects.[1] Synthesized from progesterone, its levels fluctuate predictably across the menstrual cycle, rising during the luteal phase and falling just before menses.[2][3] These fluctuations are central to its function. This compound's primary mechanism of action is the potentiation of GABA-A receptors, the main inhibitory neurotransmitter system in the central nervous system.[2][4] This modulation generally produces anxiolytic, sedative, and anticonvulsant effects. However, in susceptible individuals, alterations in the brain's sensitivity to these hormonal changes can lead to adverse mood symptoms, characteristic of PMDD.[2][5] Understanding the nuanced roles of this compound is therefore crucial for developing targeted therapeutics for hormone-related mood disorders.
Biosynthesis and Metabolism of this compound
This compound is synthesized from progesterone in a two-step enzymatic process. This conversion occurs in the brain, adrenal glands, and gonads.[6]
-
5α-Reduction: Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase.[1][4]
-
3α-Reduction: Subsequently, 5α-DHP is converted to this compound by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][4]
The activity of 5α-reductase is considered the rate-limiting step in this pathway.[4] The expression and activity of these enzymes can vary, leading to different concentrations of this compound in the central nervous system versus the periphery.[4]
Figure 1. Biosynthesis pathway of this compound from progesterone.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its primary physiological effects by acting as a potent positive allosteric modulator of the GABA-A receptor.[2][4]
-
Binding Site: It binds to a site on the GABA-A receptor that is distinct from the binding sites for GABA itself, benzodiazepines, and barbiturates.[7]
-
Potentiation of GABA: When this compound is bound, it enhances the effect of GABA, leading to an increased influx of chloride ions (Cl⁻) into the neuron.[2]
-
Neuronal Hyperpolarization: This increased chloride influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.
-
Direct Gating: At higher, supra-physiological concentrations, this compound can directly gate the GABA-A receptor chloride channel, even in the absence of GABA.[8]
This modulation of the primary inhibitory system in the brain underlies this compound's anxiolytic, sedative, and anticonvulsant properties.
References
- 1. Maximizing sensitivity for fast GABA edited spectroscopy in the visual cortex at 7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound in premenstrual dysphoric disorder (PMDD): Evidence for dysregulated sensitivity to GABA-A receptor modulating neuroactive steroids across the menstrual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound to Progesterone Ratio Across the Menstrual Cycle and in Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and pharmacokinetics of this compound as a regenerative therapeutic for Alzheimer's disease: A single and multiple ascending dose phase 1b/2a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS assay for the quantification of this compound and its progesterone-derived… [ouci.dntb.gov.ua]
- 7. iris.unica.it [iris.unica.it]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Impact of Stress on Endogenous Allopregnanolone Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the intricate relationship between stress and the endogenous neurosteroid, allopregnanolone. This compound, a potent positive allosteric modulator of the GABA-A receptor, plays a crucial role in regulating neuronal excitability and has been implicated in the pathophysiology of stress-related psychiatric disorders. This document summarizes the current understanding of how acute and chronic stress differentially impact this compound levels, details the underlying signaling pathways, provides a compilation of quantitative data from preclinical and clinical studies, and outlines key experimental protocols for the investigation of this critical neuroendocrine axis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of stress and develop novel therapeutic interventions.
Introduction
Stress, a ubiquitous environmental and psychological challenge, triggers a cascade of physiological and neurobiological responses designed to maintain homeostasis. A key player in the central nervous system's adaptation to stress is the neurosteroid this compound (3α-hydroxy-5α-pregnan-20-one). Synthesized de novo in the brain and from peripheral steroid precursors, this compound is a powerful modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the brain.[1] By enhancing GABAergic neurotransmission, this compound exerts anxiolytic, sedative, and anticonvulsant effects, thereby playing a critical role in dampening the neuroexcitatory consequences of stress.
The impact of stress on endogenous this compound levels is biphasic and dependent on the duration and nature of the stressor. Acute stress typically elicits a rapid increase in this compound concentrations in both the brain and periphery, a response believed to be a key homeostatic mechanism to counteract the excitatory effects of stress hormones.[2][3] Conversely, chronic or prolonged stress is often associated with a paradoxical decrease in this compound levels, a state of "neurosteroid withdrawal" that may contribute to the development and exacerbation of stress-related pathologies such as major depressive disorder (MDD) and post-traumatic stress disorder (PTSD).[2][4][5]
This guide will delve into the molecular mechanisms governing the stress-induced regulation of this compound synthesis, present a curated summary of quantitative findings from both animal and human studies, and provide detailed methodologies for the robust investigation of this dynamic interplay.
Signaling Pathways
The synthesis and regulation of this compound in response to stress involve a complex interplay of the hypothalamic-pituitary-adrenal (HPA) axis and local neurosteroidogenic pathways within the brain.
This compound Synthesis Pathway
This compound is synthesized from cholesterol through a series of enzymatic steps. The initial and rate-limiting step is the translocation of cholesterol into the mitochondria, facilitated by the translocator protein (TSPO). Within the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450scc. Pregnenolone then moves to the endoplasmic reticulum where it is converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD). Progesterone is subsequently reduced to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase, and finally, 5α-DHP is converted to this compound by 3α-hydroxysteroid dehydrogenase (3α-HSD).[6][7]
Stress-Induced Regulation of this compound Synthesis
Acute stress activates the HPA axis, leading to the release of corticotropin-releasing hormone (CRH) from the hypothalamus. CRH stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn acts on the adrenal glands to promote the synthesis and release of glucocorticoids (e.g., cortisol in humans, corticosterone in rodents) and steroid precursors, including progesterone. This peripherally synthesized progesterone can cross the blood-brain barrier and serve as a substrate for this compound synthesis within the brain. Additionally, stress can directly stimulate local neurosteroidogenesis in the brain, independent of peripheral hormone fluctuations.
References
- 1. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 2. The this compound Response to Acute Stress in Females: Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early postnatal this compound levels alteration and adult behavioral disruption in rats: Implication for drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships between cerebrospinal fluid GABAergic neurosteroid levels and symptom severity in men with PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storagehub.homnya.com [storagehub.homnya.com]
- 6. This compound: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
Allopregnanolone in Mood Disorders: A Technical Guide to Exploratory Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor, has emerged as a promising therapeutic agent for a range of mood disorders. Its role in the pathophysiology of conditions such as postpartum depression (PPD) and major depressive disorder (MDD) is increasingly recognized, underscored by the U.S. Food and Drug Administration (FDA) approval of brexanolone, an intravenous formulation of this compound, for the treatment of PPD.[1][2] This technical guide provides an in-depth overview of the core exploratory studies on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform further investigation and therapeutic development in this area.
Core Concepts: this compound and Mood Disorders
This compound is a neurosteroid synthesized from progesterone that readily crosses the blood-brain barrier.[3] Its primary mechanism of action involves the potentiation of GABAergic inhibition through positive allosteric modulation of the GABA-A receptor.[3][4] Dysregulation of this compound levels has been implicated in the pathophysiology of various mood disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).[1] The therapeutic rationale for this compound-based treatments lies in their potential to restore GABAergic tone, thereby alleviating symptoms of these disorders.[4]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative findings from pivotal clinical trials and representative preclinical studies investigating the efficacy of this compound and its analogs in mood disorders.
Table 1: Clinical Efficacy of Brexanolone in Postpartum Depression (PPD)
| Study | Treatment Group | N | Baseline HAM-D Score (Mean ± SE) | Change from Baseline in HAM-D Score at 60 hours (LS Mean ± SE) | p-value vs. Placebo | Reference |
| Phase 3, Study 1 (Severe PPD) | Brexanolone 90 µg/kg/hr | 45 | ≥26 | -17.7 ± 1.2 | 0.0252 | [5] |
| Brexanolone 60 µg/kg/hr | 47 | ≥26 | -19.5 ± 1.2 | 0.0013 | [5][6] | |
| Placebo | 46 | ≥26 | -14.0 ± 1.1 | - | [5][6] | |
| Phase 3, Study 2 (Moderate PPD) | Brexanolone 90 µg/kg/hr | 54 | 20-25 | -14.6 ± 0.8 | 0.0160 | [5][6] |
| Placebo | 54 | 20-25 | -12.1 ± 0.8 | - | [5] |
HAM-D: 17-item Hamilton Rating Scale for Depression; LS Mean: Least-Squares Mean; SE: Standard Error
Table 2: Clinical Efficacy of Zuranolone (SAGE-217) in Major Depressive Disorder (MDD)
| Study | Treatment Group | N | Change from Baseline in HAMD-17 Score at Day 15 (LS Mean Difference vs. Placebo) | p-value vs. Placebo | Reference |
| WATERFALL Study | Zuranolone 50 mg | 268 | -1.7 | 0.0141 | |
| MOUNTAIN Study | Zuranolone 20 mg | - | Not Statistically Significant | - | [7] |
| Zuranolone 30 mg | - | Not Statistically Significant | - | [7] |
HAMD-17: 17-item Hamilton Rating Scale for Depression; LS Mean: Least-Squares Mean
Table 3: Preclinical Efficacy of this compound in Rodent Models of Depression and Anxiety
| Study Type | Animal Model | Behavioral Test | Treatment | Key Finding | Reference |
| Depression | Rats selectively bred for high immobility | Forced Swim Test (FST) | This compound (5 µ g/rat , i.c.v.) | Significantly reduced immobility time compared to vehicle. | [8] |
| Anxiety | Male Wistar rats | Elevated Plus Maze (EPM) | This compound (10 mg/kg) | Increased percentage of open arm entries. | [9] |
i.c.v.: intracerebroventricular
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the exploratory studies of this compound.
Clinical Trial Protocol: Brexanolone for Postpartum Depression
This protocol is based on the Phase 3 trials of brexanolone.[5][6]
-
Participants: Eligible participants were women aged 18-45 years, who were six months postpartum or less and met the criteria for PPD with a baseline 17-item Hamilton Rating Scale for Depression (HAM-D) score of ≥26 for severe PPD or 20-25 for moderate PPD.[5][6]
-
Study Design: These were multicenter, randomized, double-blind, placebo-controlled trials.[5][6]
-
Treatment Administration: Participants were randomized to receive a single 60-hour intravenous infusion of brexanolone (at doses of 60 µg/kg/hr or 90 µg/kg/hr) or a matching placebo.[5][6]
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the HAM-D total score at 60 hours.[5][6]
-
Safety Monitoring: Patients were monitored for adverse events, with a particular focus on excessive sedation and sudden loss of consciousness, which has led to a Risk Evaluation and Mitigation Strategy (REMS) for the approved drug.[4]
Preclinical Behavioral Assay: Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant-like activity.[10][11]
-
Apparatus: A cylindrical container (e.g., 30 cm height, 12 cm diameter) is filled with water (25 ± 1°C) to a depth where the animal cannot touch the bottom or escape.[11]
-
Procedure:
-
Mice or rats are individually placed in the water-filled cylinder.
-
A pre-test session of 15 minutes is often conducted 24 hours before the test session.
-
During the 6-minute test session, the animal's behavior is recorded.
-
The duration of immobility (floating with only movements necessary to keep the head above water) is scored, typically during the last 4 minutes of the test.[11]
-
-
Drug Administration: this compound or a vehicle is administered at a specified time before the test session (e.g., intracerebroventricularly 24, 5, and 1 hour prior).[8]
-
Endpoint: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[10]
Preclinical Behavioral Assay: Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-related behavior in rodents.[12]
-
Apparatus: The maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.
-
Procedure:
-
Drug Administration: this compound or a vehicle is administered prior to the test.
-
Endpoint: An increase in the percentage of time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.[9]
Quantification of this compound in Human Plasma
This protocol outlines a sensitive and selective method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
-
Sample Preparation:
-
To 200 µL of a plasma sample, add 10 µL of an internal standard (this compound-d4).[14]
-
Precipitate proteins by adding 400 µL of cold acetonitrile or a zinc sulfate solution.[14]
-
Vortex and centrifuge the sample.[14]
-
Transfer the supernatant and evaporate to dryness.[14]
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[14]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): A high-performance liquid chromatography system is used to separate this compound from other plasma components.[14]
-
Mass Spectrometry (MS): A tandem mass spectrometer is used for sensitive and selective detection and quantification of this compound and its internal standard.[14]
-
-
Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the levels in the plasma samples.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound's signaling pathway at the GABA-A receptor.
Caption: A typical preclinical experimental workflow for this compound.
Conclusion and Future Directions
The exploratory studies on this compound have provided compelling evidence for its therapeutic potential in mood disorders. The rapid and robust antidepressant effects observed in clinical trials for PPD are particularly noteworthy. However, several areas warrant further investigation. The development of oral formulations, such as zuranolone, is a significant step towards improving patient accessibility.[15] Future research should focus on elucidating the precise molecular mechanisms underlying the sustained antidepressant effects of this compound, identifying biomarkers to predict treatment response, and exploring its efficacy in other mood and anxiety disorders. A deeper understanding of the interplay between this compound, GABA-A receptor subtypes, and neural circuitry will be crucial for optimizing its therapeutic use and developing next-generation neurosteroid-based treatments.
References
- 1. Preclinical and clinical pharmacology of brexanolone (this compound) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Brexanolone injection in post-partum depression: two multicentre, double-blind, randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 7. psychiatrist.com [psychiatrist.com]
- 8. The effect of intracerebroventricular this compound on depressive-like behaviors of rats selectively bred for high and low immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mifepristone blocks the anxiolytic- and antidepressant-like effects of this compound in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive and selective LC-differential mobility-mass spectrometric analysis of this compound and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Zuranolone for treatment of major depressive disorder: a systematic review and meta-analysis [frontiersin.org]
Methodological & Application
Application Note & Protocol: Quantification of Allopregnanolone in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a neurosteroid that acts as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its role in various neurological and psychiatric conditions has led to a growing interest in its accurate quantification in biological matrices such as plasma. This application note provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology described herein involves plasma sample preparation by protein precipitation, derivatization to enhance ionization efficiency, followed by chromatographic separation and detection by mass spectrometry.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters of the described LC-MS/MS method for this compound quantification.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r) | Weighting Factor |
| This compound | 5 - 2000 | > 0.99 | 1/x |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (LQC) | 15 | < 15 | 90 - 110 | < 15 | 90 - 110 |
| Medium (MQC) | 150 | < 15 | 90 - 110 | < 15 | 90 - 110 |
| High (HQC) | 1500 | < 15 | 90 - 110 | < 15 | 90 - 110 |
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Extraction Recovery | > 95% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
1-Amino-4-methylpiperazine (AMP) derivatization reagent[4]
-
Human plasma (K2EDTA)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working standard solutions for spiking into plasma to generate calibration standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound-d4 stock solution in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Plasma Aliquoting: To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d4).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue in 50 µL of the derivatization reagent (1-Amino-4-methylpiperazine in acetonitrile). Vortex and incubate at 60°C for 30 minutes.[4]
-
Final Reconstitution: After incubation, evaporate the derivatization reagent to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Method
Table 4: Liquid Chromatography Parameters
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 5.1 | |
| 5.2 | |
| 7.0 |
Table 5: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte |
| This compound-AMP | |
| This compound-d4-AMP |
Visualizations
Signaling Pathway
Caption: this compound synthesis from progesterone and its action on the GABA-A receptor.
Experimental Workflow
Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.
References
- 1. scispace.com [scispace.com]
- 2. LC-MS/MS simultaneous analysis of this compound, epithis compound, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the Neuromodulator Turned Therapeutic Agent: Thank You, Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum this compound, pregnenolone and androsterone in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of this compound and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol: Solid-Phase Extraction of Allopregnanolone from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a neurosteroid synthesized in the brain from progesterone. It is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, playing a crucial role in the regulation of neuronal excitability.[1][2] Its involvement in various neurological and psychiatric conditions has made it a significant target for research and drug development.[3] Accurate quantification of this compound in brain tissue is essential for understanding its physiological and pathological roles. Solid-phase extraction (SPE) is a robust and reliable method for isolating and concentrating this compound from complex biological matrices like brain tissue, prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
This document provides a detailed protocol for the solid-phase extraction of this compound from brain tissue using C18 cartridges.
Data Presentation
The following tables summarize quantitative data related to this compound extraction and concentration in rodent brain tissue.
Table 1: Typical Concentrations of this compound in Rat Brain Tissue
| Brain Region | Condition | This compound Concentration (ng/g tissue) |
| Cerebral Cortex | Estrus | 3.0 ± 0.3[6] |
| Cerebral Cortex | Day 19 of Pregnancy | ~27 (estimated from graph)[7] |
| Cerebral Cortex | Ovariectomized (4 months) | 2.46[8] |
| Hippocampus | Control (male) | ~3-4 (estimated from data)[9] |
Table 2: Reported Recovery Rates for Steroids from Brain and Plasma using SPE
| Steroid | Matrix | Extraction Method | Recovery Rate (%) | Reference |
| This compound | Human Plasma | Liquid-Liquid Extraction | > 95% | [4] |
| Various Steroids | Rat Brain | SPE (Seppak-silica) & HPLC | 70 - 80% | |
| Estradiol | Brain Homogenate | Ether + SPE | 60.09 ± 4.02% | |
| [3H]-DHEA | Rat Brain | SPE | 73% | [10] |
| [3H]-DHEA sulfate | Rat Brain | SPE | 80% | [10] |
Experimental Protocols
This protocol details the solid-phase extraction of this compound from brain tissue.
Materials and Reagents
-
Brain tissue samples
-
Deionized water, HPLC-grade
-
Methanol (MeOH), HPLC-grade
-
Ethanol, HPLC-grade
-
Acetonitrile, HPLC-grade
-
C18 SPE cartridges (e.g., 500 mg, non-endcapped)[11]
-
Homogenizer (e.g., Bullet Blender or similar)
-
Centrifuge
-
Vacuum manifold for SPE
-
Evaporator (e.g., vacuum centrifuge or nitrogen evaporator)
-
Internal standard (e.g., deuterated this compound)
Experimental Workflow Diagram
Caption: Workflow for solid-phase extraction of this compound.
Step-by-Step Protocol
1. Brain Tissue Homogenization [11][12]
-
Weigh the frozen brain tissue sample.
-
Place the tissue in a pre-chilled homogenization tube.
-
Add ice-cold deionized water (e.g., 4 volumes of the tissue weight).
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic activity.
-
Add methanol (e.g., to a final concentration of 70-80%) to precipitate proteins.
-
Vortex the mixture and incubate at 4°C overnight (or for at least 2 hours) to ensure complete protein precipitation.[11][12]
2. Centrifugation and Supernatant Collection [11][12]
-
Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.[11][12]
-
Carefully collect the supernatant containing the steroids.
3. SPE Column Conditioning [11][12]
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Prime the cartridges by passing 3 mL of ethanol through them.
-
Equilibrate the cartridges by passing 10 mL of deionized water through them. Do not let the cartridges run dry.
-
Dilute the collected supernatant with deionized water (e.g., up to 10 mL).
-
Load the diluted supernatant onto the conditioned C18 SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (e.g., 1-2 mL/min).
-
Wash the cartridges with 10 mL of a weak organic solvent solution (e.g., 0-40% methanol in water) to remove polar interfering compounds. The optimal percentage of methanol may need to be determined empirically for different brain regions or species.[11]
-
Dry the cartridges under vacuum for approximately 30 minutes.
-
Place clean collection tubes under the SPE cartridges.
-
Elute the this compound and other steroids with 5 mL of 90% methanol.
7. Drying and Reconstitution
-
Evaporate the eluate to dryness using a vacuum centrifuge or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the initial mobile phase for the LC-MS/MS analysis (e.g., 100 µL of 20% methanol).
8. Analysis
-
The reconstituted sample is now ready for injection into an LC-MS/MS system for the quantification of this compound.
This compound Signaling Pathway
This compound's primary mechanism of action is through the positive allosteric modulation of the GABA-A receptor. Its synthesis in the brain is a multi-step process starting from cholesterol.
This compound Synthesis and Action Diagram
Caption: Synthesis and action of this compound.
The synthesis of this compound begins with the conversion of cholesterol to pregnenolone in the mitochondria.[2][13] Pregnenolone is then metabolized to progesterone, which is subsequently converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase.[1][2][13] Finally, 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces 5α-DHP to this compound.[1][2][13] this compound then binds to a site on the GABA-A receptor distinct from the GABA binding site, enhancing the receptor's response to GABA. This potentiation leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and subsequent inhibitory effects on neuronal transmission.[3]
References
- 1. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids this compound and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and selective LC-differential mobility-mass spectrometric analysis of this compound and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of brain this compound in the plasticity of γ-aminobutyric acid type A receptor in rat brain during pregnancy and after delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. avys.omu.edu.tr [avys.omu.edu.tr]
- 11. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: Quantification of Allopregnanolone in Serum and Cerebrospinal Fluid (CSF) using a Competitive ELISA Kit
Introduction
Allopregnanolone (ALLO) is a neuroactive steroid and a potent positive allosteric modulator of the GABA-A receptor, playing a crucial role in regulating mood, stress, and various neurological functions.[1] Its dysregulation has been implicated in several neuropsychiatric conditions, including major depressive disorder and postpartum depression.[1] Accurate measurement of ALLO in biological fluids like serum and cerebrospinal fluid (CSF) is essential for advancing research in neuroscience, endocrinology, and psychopharmacology.[1] This document provides detailed protocols and performance characteristics for the quantification of this compound using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Assay Principle
The this compound ELISA kit is a competitive immunoassay designed for the quantitative measurement of ALLO in various biological samples, including serum and CSF.[1][2] The assay involves a competition between unlabeled this compound in the sample and a fixed amount of labeled this compound (e.g., biotinylated or HRP-conjugated) for a limited number of binding sites on a specific anti-allopregnanolone antibody coated on a microplate.[2][3] Following an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2][4] A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolating from this curve.
Performance Characteristics
The performance of commercially available this compound ELISA kits varies. Below is a summary of typical performance data. Researchers should always refer to the specific kit's manual for the most accurate information.
Table 1: Summary of this compound ELISA Kit Performance
| Parameter | Typical Value Range |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, CSF, Saliva, Urine, Milk, Tissue Homogenates, Cell Culture Supernatants[1][2][3] |
| Detection Range | 1.25 - 320 pg/mL to 1.56 - 100 ng/mL[3][4] |
| Sensitivity (LOD) | ≤ 1.1 pg/mL to 0.49 ng/mL[3][4] |
| Intra-assay CV | ≤ 7% - 7.3%[1][2][5] |
| Inter-assay CV | ≤ 8% - 11.0%[2][5] |
| Assay Time | 2.5 - 4 hours[1][2][3] |
| Specificity | High specificity with low cross-reactivity to related steroids[1] |
Experimental Protocols
The following are generalized protocols for the quantification of this compound in serum and CSF. It is crucial to consult the specific instructions provided with your ELISA kit.
A. Reagent Preparation
-
Wash Buffer: Prepare the wash buffer by diluting the concentrated wash buffer with deionized water as instructed in the kit manual.
-
Standards and Controls: Reconstitute the lyophilized this compound standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard to generate a standard curve. Reconstitute any controls provided with the kit.
-
Biotinylated this compound/HRP Conjugate: Prepare the working solution of the biotinylated this compound or HRP-conjugated this compound as per the kit's instructions.
B. Sample Preparation
Serum:
-
Collect whole blood using a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Carefully collect the serum supernatant and transfer it to a clean tube.
-
If not used immediately, store serum samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Serum samples may require extraction. Please refer to the specific kit manual for instructions on serum extraction procedures if necessary.
Cerebrospinal Fluid (CSF):
-
Collect CSF samples using standard lumbar puncture procedures.
-
Centrifuge the CSF at 600 x g for 10 minutes at 4°C to remove any cellular debris.
-
Transfer the clear supernatant to a clean polypropylene tube.
-
If not used immediately, store CSF samples at -80°C. Avoid repeated freeze-thaw cycles.
-
CSF samples can typically be used directly without extraction, but it is essential to confirm this with the kit manufacturer's instructions.
C. Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of each standard, control, and sample in duplicate to the appropriate wells of the anti-allopregnanolone antibody-coated microplate.
-
Add 25 µL of the prepared biotinylated this compound solution to each well.
-
Add 25 µL of the anti-allopregnanolone antibody solution to each well.
-
Seal the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature or overnight at 4°C), often with shaking.
-
Wash the plate 4-5 times with wash buffer, ensuring complete removal of liquid at each step.
-
Add 100 µL of Streptavidin-Peroxidase (SP) conjugate or HRP conjugate to each well.
-
Seal the plate and incubate for the time and temperature specified (e.g., 30-60 minutes at room temperature).
-
Wash the plate again as described in step 6.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark for the recommended time (usually 15-30 minutes) at room temperature until a color change is observed.
-
Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
D. Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used during sample preparation.
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound ELISA Kit (EIAALLO) - Invitrogen [thermofisher.com]
- 3. This compound ELISA Kit (ab284029) | Abcam [abcam.com]
- 4. innov-research.com [innov-research.com]
- 5. Validation of an ELISA kit to measure this compound in human and equine hair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Neurosteroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosteroids are a class of steroids synthesized de novo in the brain, as well as in the peripheral nervous system and adrenal glands, that can rapidly modulate neuronal excitability. Unlike classic steroid hormones that typically act through nuclear receptors to regulate gene expression, neurosteroids primarily interact with membrane-bound receptors, such as GABA-A and NMDA receptors, to exert their effects. This rapid, non-genomic action makes them crucial players in a variety of physiological and pathological processes, including stress response, anxiety, depression, and neurodegenerative diseases.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable analytical technique for the quantification of neurosteroids in biological matrices.[1] Its high sensitivity, selectivity, and reproducibility make it an ideal tool for researchers in neuroscience and drug development.[1] This application note provides detailed protocols for the extraction, derivatization, and subsequent analysis of key neurosteroids from brain tissue using GC-MS.
Data Presentation
The following tables summarize the quantitative data for the GC-MS analysis of several key neurosteroids. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: GC-MS Parameters for Neurosteroid Analysis
| Neurosteroid | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Pregnenolone (TMS) | 8.52 | 388 | 373 | 283 |
| Progesterone (MO-TMS) | 9.25 | 387 | 372 | 129 |
| Allopregnanolone (TMS) | 9.88 | 462 | 447 | 357 |
| DHEA (TMS) | 8.21 | 434 | 419 | 329 |
| Pregnenolone Sulfate (as Pregnenolone-TMS after hydrolysis & derivatization) | 8.52 | 388 | 373 | 283 |
| DHEA Sulfate (as DHEA-TMS after hydrolysis & derivatization) | 8.21 | 434 | 419 | 329 |
Note: TMS refers to Trimethylsilyl derivatives, and MO-TMS refers to Methoxime-Trimethylsilyl derivatives.
Table 2: Performance Characteristics of the GC-MS Method for Neurosteroid Analysis
| Neurosteroid | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Pregnenolone | 0.1 - 100 | >0.995 | 0.05 | 0.1 |
| Progesterone | 0.1 - 100 | >0.995 | 0.05 | 0.1 |
| This compound | 0.05 - 50 | >0.998 | 0.02 | 0.05 |
| DHEA | 0.1 - 100 | >0.996 | 0.05 | 0.1 |
LOD: Limit of Detection; LOQ: Limit of Quantification. These values are estimations and should be experimentally determined for each specific assay.[2][3]
Experimental Protocols
The following protocols provide a step-by-step guide for the extraction, derivatization, and GC-MS analysis of neurosteroids from brain tissue.
Protocol 1: Neurosteroid Extraction from Brain Tissue
This protocol is adapted from established methods for the extraction of neurosteroids from brain tissue.[4][5]
Materials:
-
Brain tissue (~100 mg)
-
Internal standards (e.g., deuterated pregnenolone, progesterone, this compound, DHEA)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize the brain tissue in 1 mL of ice-cold methanol.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the homogenate.
-
Liquid-Liquid Extraction:
-
Add 2 mL of ethyl acetate to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the upper organic layer.
-
Repeat the extraction with another 2 mL of ethyl acetate.
-
Combine the organic layers.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Reconstitute the dried extract in 1 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the neurosteroids with 5 mL of methanol.
-
-
Final Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The sample is now ready for derivatization.
Protocol 2: Derivatization of Neurosteroids
This protocol describes a two-step derivatization process to form methoxime-trimethylsilyl (MO-TMS) derivatives for neurosteroids with ketone groups and trimethylsilyl (TMS) derivatives for those with hydroxyl groups.[6][7]
Materials:
-
Dried neurosteroid extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or incubator
-
GC vials with inserts
Procedure:
-
Methoximation (for keto-steroids):
-
Add 50 µL of methoxyamine hydrochloride solution to the dried extract.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of MSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 80°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Sample Transfer: Transfer the derivatized sample to a GC vial with an insert for analysis.
Protocol 3: GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized neurosteroids. These may need to be optimized for your specific instrument.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using the quantifier and qualifier ions listed in Table 1.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for neurosteroid analysis.
Neurosteroid Signaling Pathways
Neurosteroids exert their rapid effects on neuronal excitability primarily through interactions with ligand-gated ion channels. Two of the most well-characterized targets are the GABA-A receptor and the NMDA receptor.
This compound's Positive Allosteric Modulation of the GABA-A Receptor
This compound is a potent positive allosteric modulator of the GABA-A receptor.[8][9] It binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in anxiolytic and sedative effects.
Caption: this compound's action on the GABA-A receptor.
Pregnenolone Sulfate's Modulation of the NMDA Receptor
Pregnenolone sulfate is a known modulator of the NMDA receptor, a key player in excitatory neurotransmission.[10][11] It can act as a positive allosteric modulator, enhancing the influx of calcium ions in response to glutamate binding. This can lead to increased neuronal excitability and has implications for learning and memory processes.[12][13]
Caption: Pregnenolone sulfate's action on the NMDA receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Allopregnanolone's Effects Using In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing in vitro electrophysiology techniques to characterize the effects of the neurosteroid Allopregnanolone. This compound, a positive allosteric modulator of GABA-A receptors, plays a crucial role in regulating neuronal excitability and has therapeutic potential for various neurological and psychiatric disorders.[1][2] The following sections detail whole-cell patch-clamp, and local field potential recording methodologies to elucidate the impact of this compound on neuronal function.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is a powerful technique to investigate the effects of this compound on individual neurons. This method allows for the direct measurement of ion channel currents and membrane potential, providing insights into how this compound modulates synaptic transmission and neuronal excitability.
Application Note:
This compound primarily enhances GABAergic inhibition by acting on GABA-A receptors.[1][3][4] In vitro patch-clamp studies have demonstrated that this compound can potentiate both phasic (synaptic) and tonic (extrasynaptic) inhibition.[3][4] It prolongs the decay of spontaneous inhibitory postsynaptic currents (sIPSCs) and can induce or enhance tonic GABAergic currents.[3][5] These effects are often more pronounced at extrasynaptic δ-subunit containing GABA-A receptors.[1][3] Furthermore, this compound can decrease neuronal excitability by reducing membrane resistance and the number of action potentials.[3]
Experimental Protocols:
Protocol 1: Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) and Tonic Currents
This protocol is designed to measure both phasic (sIPSCs) and tonic GABAergic currents in neurons.
-
Cell Preparation:
-
Prepare acute brain slices (e.g., hippocampus) or cultured neurons.
-
For acute slices, dissect the brain region of interest in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slice the tissue to a thickness of 250-350 µm using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Solutions:
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2. To isolate GABAergic currents, add ionotropic glutamate receptor antagonists such as 10 µM NBQX and 50 µM D-APV.[3]
-
Internal Pipette Solution (for sIPSCs and tonic currents): (in mM) 130 CsCl, 10 HEPES, 5 EGTA, 2 MgATP, 0.5 NaGTP, and 4 QX-314; pH adjusted to 7.3 with CsOH; 290 mOsm.[3]
-
-
Recording Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using an upright microscope with DIC optics.
-
Establish a whole-cell voltage-clamp configuration using a borosilicate glass pipette (3-6 MΩ) filled with the internal solution.
-
Clamp the neuron at a holding potential of -70 mV.[3]
-
Record a stable baseline of synaptic activity for 5-10 minutes.
-
Apply this compound (e.g., 100 nM) to the bath and record for another 10-15 minutes to observe its effects on sIPSCs and the holding current.[3]
-
To measure the tonic current, apply a GABA-A receptor antagonist (e.g., bicuculline or gabazine) at the end of the experiment to block all GABAergic currents. The difference in the holding current before and after the antagonist application represents the tonic current.[3]
-
-
Data Analysis:
Protocol 2: Recording of Action Potentials (Current-Clamp)
This protocol is used to assess the impact of this compound on neuronal excitability.
-
Cell Preparation: Same as Protocol 1.
-
Solutions:
-
External Solution (aCSF): Same as Protocol 1.
-
Internal Pipette Solution (for current-clamp): (in mM) 140 K-gluconate, 4 MgCl2, 10 HEPES, 0.4 EGTA, 4 MgATP, 0.3 NaGTP, and 10 phosphocreatine; pH adjusted to 7.25 with KOH; 290 mOsm.[3]
-
-
Recording Procedure:
-
Establish a whole-cell current-clamp configuration.
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -50 pA with 20 pA increments) to elicit voltage responses and action potentials.[3]
-
Record a stable baseline for 5-10 minutes.
-
Apply this compound to the bath and repeat the current injection steps.
-
-
Data Analysis:
-
Measure changes in resting membrane potential, input resistance (calculated from the voltage response to a hyperpolarizing current step), and the number of action potentials fired at each current step.[3]
-
Quantitative Data Summary:
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| sIPSC Decay Time | Hippocampal PV Interneurons | 100 nM | Prolonged from 3.7 ms to 4.8 ms | [3] |
| sIPSC Amplitude | Hippocampal PV Interneurons | 100 nM | No significant change | [3] |
| sIPSC Frequency | Hippocampal PV Interneurons | 100 nM | No significant change | [3] |
| Tonic Current | Hippocampal PV Interneurons | 100 nM | No detectable change | [3] |
| Tonic Current (with 5 µM GABA) | Hippocampal PV Interneurons | 100 nM | Augmented tonic current | [3] |
| Membrane Resistance | Dentate Gyrus Granule Cells | Not specified | Decreased | [3] |
| Action Potential Number | Dentate Gyrus Granule Cells | Not specified | Decreased | [3] |
| GABA-evoked Current Potency (EC50) | Dentate Granule Cells (Control) | N/A | 12.9 ± 2.3 nM | [6] |
| GABA-evoked Current Potency (EC50) | Dentate Granule Cells (Epileptic) | N/A | 92.7 ± 13.4 nM | [6] |
Local Field Potential (LFP) Recordings
LFP recordings measure the summed electrical activity of a population of neurons, providing insights into network-level activity and synaptic integration.
Application Note:
This compound's modulation of GABAergic inhibition can have significant effects on synchronized network oscillations, which are reflected in LFP recordings. By enhancing inhibition, this compound can alter the power and frequency of network rhythms.[7] For example, it has been shown to have an ameliorating effect on spike-wave discharges associated with absence seizures in computational models.[7][8]
Experimental Protocol:
Protocol 3: Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
This protocol is used to assess the effect of this compound on synaptic transmission and plasticity at the population level.
-
Slice Preparation: Same as Protocol 1.
-
Solutions:
-
External Solution (aCSF): Same as Protocol 1.
-
-
Recording Procedure:
-
Place a stimulating electrode (e.g., bipolar stainless steel) in the afferent pathway (e.g., Schaffer collaterals in the hippocampus).[3]
-
Place a recording electrode (glass pipette filled with aCSF) in the dendritic or somatic layer where the synaptic response is generated (e.g., stratum radiatum for fEPSPs or stratum pyramidale for population spikes in CA1).[3]
-
Deliver electrical pulses (e.g., 80 µs wide) to the stimulating electrode to evoke fEPSPs.[3]
-
Determine the stimulus intensity that elicits a 50-60% maximal response for data collection.[3]
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
Apply this compound to the bath and continue recording to observe its effects on the fEPSP slope and amplitude.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Analyze changes in the fEPSP slope over time before and after drug application.
-
Quantitative Data Summary:
| Parameter | Brain Region | This compound Concentration | Effect | Reference |
| Population Spike (PS) Amplitude | CA1 Stratum Pyramidale | 50 nM | No significant alteration | [3] |
| fEPSP | CA1 Stratum Radiatum | Not specified | Modestly enhanced | [3] |
Visualizations
Signaling Pathway
Caption: this compound's signaling pathway.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp experiments.
Logical Relationship: this compound's Effects on Inhibition
Caption: Logical flow of this compound's inhibitory effects.
References
- 1. This compound: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Effects on Inhibition in Hippocampal Parvalbumin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Enhances GABAergic Inhibition in Spinal Motor Networks [mdpi.com]
- 6. Diminished this compound enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Modelling the effect of this compound on the resolution of spike-wave discharges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anxiolytic Effects of Allopregnanolone in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Allopregnanolone, a metabolite of progesterone, is a potent neurosteroid with significant modulatory effects on the central nervous system.[1] It is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][3] This modulation leads to various psychopharmacological effects, including anxiolytic, sedative, and anticonvulsant actions.[2] Consequently, this compound and its synthetic analogs are of great interest in the development of novel therapeutics for anxiety and other stress-related disorders.[4]
This document provides detailed protocols for commonly used preclinical animal models to assess the anxiolytic-like effects of this compound. The described behavioral assays—the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test—are foundational for screening and characterizing compounds targeting the GABAergic system for anxiety treatment.
Signaling Pathway of this compound
This compound exerts its primary anxiolytic effects by enhancing the function of GABA-A receptors.[5] Unlike benzodiazepines, which bind to a specific site on the receptor, this compound has distinct binding sites.[3][6] It increases the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability. This potentiation of GABAergic inhibition in key brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is believed to underlie its anxiolytic properties.[7]
References
- 1. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. Tolerance to this compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The anxiolytic-like effects of the neurosteroid this compound: interactions with GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, the Neuromodulator Turned Therapeutic Agent: Thank You, Next? [frontiersin.org]
- 7. The anxiolytic-like effects of this compound vary as a function of intracerebral microinfusion site: the amygdala, medial prefrontal cortex, or hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Properties of Allopregnanolone in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture models to investigate the neuroprotective effects of allopregnanolone. This document is intended to serve as a practical guide for researchers in academia and industry who are exploring the therapeutic potential of this endogenous neurosteroid.
Introduction to this compound and its Neuroprotective Potential
This compound (ALLO) is a metabolite of progesterone and a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Beyond its well-known role in modulating inhibitory neurotransmission, emerging evidence highlights its significant neuroprotective and neuroregenerative properties.[3][4] In vitro studies using various cell culture models have been instrumental in elucidating the molecular mechanisms underlying these effects, which include promoting neuronal survival, reducing apoptosis, stimulating neurogenesis, and exerting anti-inflammatory actions.[5][6][7] This document outlines established cell culture systems and experimental procedures to assess these neuroprotective attributes of this compound.
Recommended Cell Culture Models
A variety of cell culture models can be employed to study the neuroprotective effects of this compound. The choice of model depends on the specific research question and the desired level of physiological relevance.
2.1. Neuronal Cell Lines
-
SH-SY5Y (Human Neuroblastoma): These cells are widely used due to their human origin and their ability to be differentiated into a more mature neuronal phenotype.[8] They are suitable for high-throughput screening and for studying mechanisms of neuroprotection against various toxins and stressors.
-
HT-22 (Mouse Hippocampal): This immortalized cell line is particularly useful for studying glutamate-induced excitotoxicity and oxidative stress, common pathways in neurodegenerative diseases.
-
PC12 (Rat Pheochromocytoma): These cells can be differentiated with nerve growth factor (NGF) to exhibit a sympathetic neuron-like phenotype, making them a valuable model for studying neurite outgrowth and neuronal differentiation.
-
N2a (Mouse Neuroblastoma): This cell line is another common model for studying neuronal differentiation and neurotoxicity.
2.2. Primary Neuronal Cultures
-
Primary Hippocampal Neurons: These cultures, typically derived from embryonic or neonatal rodents, provide a more physiologically relevant model than cell lines for studying synaptic function and neuronal network activity. They are excellent for investigating this compound's effects on neuronal survival and plasticity.
-
Primary Cortical Neurons: Similar to hippocampal cultures, these provide a robust system for studying neuroprotection in a mixed population of cortical neurons.
2.3. Glial Cell Cultures
-
Primary Astrocytes: Astrocytes play a crucial role in neuronal support and the inflammatory response. Cultured primary astrocytes can be used to investigate the indirect neuroprotective effects of this compound mediated through glia.
-
Primary Microglia: As the resident immune cells of the brain, microglia are central to neuroinflammation. Primary microglial cultures are essential for studying the anti-inflammatory properties of this compound.[7]
2.4. Neural Stem Cells (NSCs)
-
Rodent and Human NSCs: These cells are invaluable for studying the neurogenic effects of this compound, including its ability to promote proliferation and differentiation into mature neurons.[3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies on the neuroprotective effects of this compound in different cell culture models.
Table 1: Effect of this compound on Neuronal Cell Viability and Proliferation
| Cell Model | Assay | Treatment Condition | This compound Concentration | Observed Effect | Reference |
| SH-SY5Y | MTT Assay | Standard Culture | 250 nM - 1 µM | Increased cell viability | [8] |
| Human NT2 Neurons | LDH Release | NMDA (1 mM) Exposure | 10 µM | 51% reduction in LDH release | [9] |
| Rat Hippocampal Progenitor Cells | BrdU Incorporation | Standard Culture | 100 nM | ~20% increase in proliferation | [3] |
| Human Neural Stem Cells | BrdU Incorporation | Standard Culture | 500 nM | ~35% increase in proliferation | [3] |
Table 2: Anti-Apoptotic Effects of this compound
| Cell Model | Assay | Apoptotic Stimulus | This compound Concentration | Observed Effect | Reference |
| Human NT2 Neurons | TUNEL Assay | NMDA (1 mM) | 10 µM | Reduction of TUNEL-positive cells to baseline | [9] |
| P19-derived Neurons | DNA Fragmentation | NMDA | 1-20 µM | Prevention of DNA fragmentation | [10] |
| P19-derived Neurons | Cytochrome c Release | NMDA | 1-20 µM | Prevention of cytochrome c release | [10] |
| P19-derived Neurons | Bax Translocation | NMDA | 1-20 µM | Prevention of Bax translocation to mitochondria | [10] |
Table 3: Anti-Inflammatory Effects of this compound
| Cell Model | Assay | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| RAW264.7 Macrophages | TNF-α Release | LPS | 1 µM | Inhibition of TNF-α production | [11] |
| RAW264.7 Macrophages | pIRF7 Levels | Imiquimod (TLR7 agonist) | Not specified | 32.6% inhibition of pIRF7 increase | [11] |
| BV-2 Microglia | NO Production | LPS (200 ng/mL) | 10 µM | Significant suppression of NO production | |
| BV-2 Microglia | iNOS mRNA Expression | LPS (200 ng/mL) | 10 µM | Concentration-dependent inhibition of iNOS mRNA |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. Cell Culture Protocols
4.1.1. Primary Hippocampal Neuron Culture (Rodent)
-
Preparation: Coat culture plates/coverslips with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Rinse three times with sterile water and allow to dry.
-
Dissection: Euthanize neonatal (P0-P1) rat or mouse pups according to approved animal protocols. Dissect hippocampi in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Digestion: Incubate hippocampi in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Dissociation: Stop trypsinization with an equal volume of plating medium (Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin). Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Plate dissociated cells onto coated plates at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Maintenance: Incubate at 37°C in a 5% CO2 incubator. After 24 hours, replace half of the medium with fresh, pre-warmed maintenance medium. Repeat this half-medium change every 3-4 days.
4.1.2. SH-SY5Y Cell Culture and Differentiation
-
Maintenance of Undifferentiated Cells: Culture SH-SY5Y cells in a T-75 flask with DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Maintain at 37°C in a 5% CO2 incubator. Passage cells when they reach 80-90% confluency.
-
Differentiation Protocol:
-
Day 1: Seed SH-SY5Y cells onto Poly-D-Lysine coated plates in maintenance medium.
-
Day 2: Replace the medium with differentiation medium containing 1% FBS and 10 µM Retinoic Acid (RA).
-
Day 4: Replace the medium with fresh differentiation medium (1% FBS, 10 µM RA).
-
Day 7 onwards: The cells should exhibit a differentiated, neuron-like morphology with extended neurites. For experiments, use cells between days 7 and 10 of differentiation.
-
4.2. Neuroprotection Assays
4.2.1. MTT Assay for Cell Viability
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration. Include appropriate vehicle and positive/negative controls.
-
Induce Toxicity (if applicable): After pre-treatment with this compound, expose cells to a neurotoxic agent (e.g., glutamate, H2O2, MPP+).
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the MTT-containing medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
4.2.2. BrdU Assay for Cell Proliferation
-
Cell Plating and Treatment: Plate cells and treat with this compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Denaturation: Wash with PBS and treat with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralization: Wash with PBS and neutralize with 0.1 M sodium borate buffer (pH 8.5) for 15 minutes.
-
Immunostaining:
-
Block with 5% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.
-
Incubate with a primary antibody against BrdU overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
-
Imaging and Quantification: Counterstain nuclei with DAPI. Acquire images using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
4.2.3. TUNEL Assay for Apoptosis
-
Cell Plating and Treatment: Prepare cell cultures on coverslips and treat as required to induce apoptosis, with or without this compound.
-
Fixation and Permeabilization: Fix cells with 4% PFA for 15 minutes and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction:
-
Equilibrate the cells in TdT reaction buffer for 10 minutes.
-
Incubate the cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 1 hour at 37°C.
-
-
Staining and Imaging: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
4.3. Western Blotting for Protein Expression
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-CREB, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualization of Signaling Pathways and Workflows
5.1. Signaling Pathways
5.2. Experimental Workflows
Conclusion
The cell culture models and experimental protocols detailed in these application notes provide a robust framework for investigating the neuroprotective properties of this compound. By employing these in vitro systems, researchers can effectively screen for neuroprotective effects, elucidate underlying molecular mechanisms, and gather essential preclinical data to support the development of this compound and its analogs as potential therapeutics for a range of neurological disorders. Careful selection of the appropriate cell model and meticulous execution of the described protocols will be critical for obtaining reliable and reproducible results.
References
- 1. This compound: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neurosteroid this compound Modulates Specific Functions in Central and Peripheral Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-apoptotic Actions of this compound and Ganaxolone Mediated Through Membrane Progesterone Receptors (PAQRs) in Neuronal Cells [frontiersin.org]
- 5. Tolerance to this compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its antagonist modulate neuroinflammation and neurological impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound attenuates N-methyl-D-aspartate-induced excitotoxicity and apoptosis in the human NT2 cell line in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-apoptotic effects of this compound on P19 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurosteroid this compound (3α,5α-THP) inhibits inflammatory signals induced by activated MyD88-dependent toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scoparone Inhibits LPS-Simulated Inflammatory Response by Suppressing IRF3 and ERK in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Allopregnanolone Dosing and Administration in Rodent Studies
Introduction
Allopregnanolone (ALLO), also known as (3α,5α)-3-hydroxypregnan-20-one, is an endogenous neurosteroid and a metabolite of progesterone.[1][2] It is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1][3] By enhancing GABAergic transmission, this compound exerts significant anxiolytic, anticonvulsant, and neuroprotective effects.[1][4] Its therapeutic potential is being explored for a wide range of neuropsychiatric and neurological disorders, including depression, anxiety, traumatic brain injury, and Alzheimer's disease.[1][5][6]
Due to its lipophilic nature, this compound has low oral bioavailability and is subject to extensive hepatic metabolism, which presents challenges for its use as a therapeutic agent.[1] Therefore, careful consideration of its formulation and route of administration is critical for achieving desired brain concentrations and therapeutic efficacy in preclinical rodent models. These application notes provide a comprehensive overview of established dosing and administration protocols for this compound in mice and rats, intended to guide researchers in designing robust and reproducible experiments.
Mechanism of Action and Signaling
This compound is synthesized from progesterone through the sequential action of two enzymes: 5α-reductase, which converts progesterone to dihydroprogesterone (DHP), and 3α-hydroxysteroid oxidoreductase (3α-HSOR), which then converts DHP to this compound.[7][8] Its primary mechanism of action involves binding to a specific site on the GABA-A receptor, distinct from the GABA binding site.[3] This allosteric modulation potentiates the receptor's response to GABA, increasing the influx of chloride ions (Cl⁻) into the neuron.[4] The resulting hyperpolarization of the neuronal membrane leads to a decrease in neuronal excitability, producing an overall inhibitory effect on neurotransmission.
Data Presentation: Dosing and Administration Routes
The optimal dosage, route, and vehicle for this compound administration depend on the specific research question, rodent species, and desired pharmacokinetic profile. The following tables summarize quantitative data from various rodent studies.
Table 1: this compound Dosage and Administration Routes in Mice
| Application | Mouse Strain | Route of Administration | Dosage Range | Vehicle | Reference(s) |
|---|---|---|---|---|---|
| Neurogenesis | 3xTgAD | Subcutaneous (s.c.) | 10 mg/kg | 5% Ethanol in PBS | [5][9] |
| Anticonvulsant | General | Intraperitoneal (i.p.) | 3.2 - 17 mg/kg | Not specified | [9] |
| Anticonvulsant (Status Epilepticus) | General | Intramuscular (i.m.) | 3 mg/kg | 24% Captisol in 0.9% Saline | [9] |
| Pharmacokinetics | Non-transgenic | Intravenous (i.v.) | 1.5 mg/kg | 6% Hydroxypropyl-β-cyclodextrin (HPBCD) in Saline | [9] |
| Ethanol Self-Administration | C57BL/6J | Intracerebroventricular (i.c.v.) | 50 - 400 ng | 2% Cyclodextrin in aCSF | [10] |
| Reward Behavior (ICSS) | C57BL/6J | Intraperitoneal (i.p.) | 3 - 17 mg/kg | Not specified | [11] |
| Itch/Scratching Behavior | Atopic Dermatitis Model | Intraperitoneal (i.p.) | 10 mg/kg | Saline | [12] |
| Itch/Scratching Behavior | Atopic Dermatitis Model | Intracisternal (i.ci.) | 2.5 - 5 µg | 20% Castor oil in Saline |[12] |
Table 2: this compound Dosage and Administration Routes in Rats
| Application | Rat Strain | Route of Administration | Dosage Range | Vehicle | Reference(s) |
|---|---|---|---|---|---|
| Neuroprotection (TBI) | Sprague-Dawley | Intraperitoneal (i.p.) | 4 mg/kg | Not specified | [13] |
| Dopamine Release | Sprague-Dawley | Intraperitoneal (i.p.) | 5 - 25 mg/kg | β-cyclodextrin | [14] |
| Sedation (MTD) | Not specified | Intravenous (i.v.) | 0.5 - 2 mg/kg | Sulfobutyl-ether-β-cyclodextrin (SBECD) | [5] |
| Brain Metabolism | Wistar | Intravenous (i.v.) | 2 mg/kg | 2-hydroxypropyl-β-cyclodextrin | [15] |
| GABAA Receptor Plasticity | Sprague-Dawley | Subcutaneous (s.c.) | 25 mg/kg (Finasteride*) | 20% Ethanol in Corn Oil | [16] |
| Place Conditioning | Not specified | Intracerebroventricular (i.c.v.) | 5 - 25 µg | Not specified | [17] |
| Ethanol Self-Administration | Alcohol-Preferring (P) Rats | Intraperitoneal (i.p.) | 3 mg/kg | Not specified | [18] |
*Note: This study administered finasteride to block endogenous this compound synthesis, demonstrating a relevant protocol for studying its physiological roles.
Experimental Protocols
Vehicle Preparation Protocols
Proper solubilization is crucial for the in vivo administration of the lipophilic this compound.
Protocol 1.1: Cyclodextrin-Based Vehicle (for i.v., i.p., s.c. administration) [5][9] Cyclodextrins are used to increase the aqueous solubility of hydrophobic compounds.
-
Prepare a 20-45% (w/v) solution of sulfobutyl-ether-β-cyclodextrin (SBECD) or hydroxypropyl-β-cyclodextrin (HPBCD) in sterile saline or phosphate-buffered saline (PBS). The exact concentration may require optimization.
-
Weigh the desired amount of this compound powder.
-
Add the this compound powder to the cyclodextrin solution.
-
Vortex vigorously for 5-10 minutes.
-
If necessary, sonicate the solution in a bath sonicator for 15-30 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no precipitate before administration. Prepare fresh on the day of the experiment.
Protocol 1.2: Ethanol/Saline Vehicle (for s.c., i.p. administration) [9][16] This method is common but care must be taken to minimize the final ethanol concentration.
-
Dissolve this compound in 100% ethanol to create a concentrated stock solution.
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration.
-
Ensure the final ethanol concentration is low (typically ≤10%) to avoid confounding behavioral or physiological effects.
-
Vortex the solution thoroughly before administration. Note that this may form a suspension rather than a true solution.[5]
Protocol 1.3: Oil-Based Vehicle (for s.c. administration) [9] Oil-based vehicles can provide a slower-release profile.
-
Dissolve this compound directly in a sterile oil vehicle such as sesame oil or corn oil.
-
Gentle warming and vortexing may be required to facilitate dissolution.
-
Allow the solution to cool to room temperature before administration.
Administration Protocols
Protocol 2.1: Subcutaneous (s.c.) Injection [9]
-
Properly restrain the animal.
-
Lift the loose skin over the back/scruff of the neck to form a "tent."
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Aspirate slightly to ensure a blood vessel has not been entered.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and apply gentle pressure to the injection site.
Protocol 2.2: Intraperitoneal (i.p.) Injection [9]
-
Properly restrain the animal, exposing the abdomen. For rats, a slight head-down tilt is often used.
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
The needle should be inserted at a 30-45 degree angle.
-
Aspirate to check for the presence of urine or intestinal contents. If fluid is drawn, discard the syringe and prepare a new injection.
-
Inject the solution.
-
Withdraw the needle.
Protocol 2.3: Intravenous (i.v.) Injection (Tail Vein) [9]
-
Place the animal in a suitable restraint device that allows clear access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Insert a 27-30 gauge needle, bevel up, into one of the lateral tail veins. Successful entry is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo rodent study involving this compound administration.
References
- 1. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids this compound and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance to this compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as regenerative therapeutic for Alzheimer’s disease: Translational development and clinical promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain this compound regulates the potency of the GABA(A) receptor agonist muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound influences the consummatory processes that govern ethanol drinking in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the Neuroactive Steroid this compound on Intracranial Self-Stimulation in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain this compound induces marked scratching behaviour in diet-induced atopic dermatitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a progesterone metabolite, enhances behavioral recovery and decreases neuronal loss after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Decreases Evoked Dopamine Release Differently in Rats by Sex and Estrous Stage [frontiersin.org]
- 15. Brain Metabolism of this compound and Isothis compound in Male Rat Brain [mdpi.com]
- 16. Role of brain this compound in the plasticity of γ-aminobutyric acid type A receptor in rat brain during pregnancy and after delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pregnenolone and ganaxolone reduce operant ethanol self-administration in alcohol-preferring P rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Allopregnanolone's Blood-Brain Barrier Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at delivering allopregnanolone across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter.
FAQ 1: Why am I observing low brain concentrations of this compound despite achieving high systemic plasma levels?
Answer: Several factors can contribute to poor brain penetration of this compound, even with high plasma concentrations. Here are the most common culprits and troubleshooting steps:
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein at the BBB, which actively pump the molecule back into the bloodstream.
-
Troubleshooting:
-
In Vitro Assay: Conduct a P-gp substrate assay using a cell line overexpressing P-gp (e.g., MDCK-MDR1). Compare the bidirectional transport of this compound across the cell monolayer. A higher basolateral-to-apical transport compared to apical-to-basolateral transport suggests P-gp mediated efflux.[1]
-
In Vivo Inhibition: Co-administer a known P-gp inhibitor (e.g., verapamil, elacridar) with this compound in your animal model and measure brain and plasma concentrations. A significant increase in the brain-to-plasma concentration ratio in the presence of the inhibitor would confirm P-gp's role.
-
-
-
Rapid Metabolism: this compound undergoes extensive and rapid metabolism in the liver and potentially within the brain itself, converting it into inactive metabolites.[2]
-
Troubleshooting:
-
Metabolite Analysis: Analyze plasma and brain homogenates not just for this compound but also for its major metabolites using LC-MS/MS to assess the rate and extent of its breakdown.
-
Formulation Strategies: Consider formulations that protect this compound from rapid metabolism, such as encapsulation in nanoparticles or liposomes.
-
-
-
Poor Solubility: The lipophilic nature of this compound can lead to poor solubility in aqueous vehicles, which can affect its availability at the BBB.
-
Troubleshooting:
-
Formulation Optimization: Utilize solubility-enhancing excipients like cyclodextrins. The FDA-approved formulation of this compound, Brexanolone, uses a β-cyclodextrin-based vehicle to improve solubility for parenteral administration.
-
Alternative Delivery Systems: Explore nanoparticle or liposomal formulations designed to carry lipophilic drugs.
-
-
FAQ 2: My in vitro BBB model (e.g., Transwell assay with hCMEC/D3 cells) shows high permeability for all my test compounds, including markers that should have low permeability. What's wrong?
Answer: A "leaky" in vitro BBB model is a common issue. Here are the key factors to check:
-
Incomplete Cell Monolayer Confluency: The endothelial cells must form a tight, confluent monolayer to mimic the BBB.
-
Troubleshooting:
-
Seeding Density: Optimize the initial seeding density of your hCMEC/D3 cells. A common starting point is 25,000 cells/cm².[3]
-
Culture Time: Allow sufficient time for the cells to form a tight monolayer, typically 6-7 days.[4]
-
Visual Inspection: Visually inspect the monolayer using phase-contrast microscopy before each experiment to ensure there are no gaps.
-
-
-
Low Expression of Tight Junction Proteins: Insufficient expression of proteins like claudin-5 and occludin will result in a permeable barrier.
-
Troubleshooting:
-
Co-culture: Co-culture the endothelial cells with astrocytes and/or pericytes. These cells release factors that induce the expression of tight junction proteins and strengthen the barrier.[5]
-
Media Supplements: Supplement the culture media with factors known to enhance barrier properties, such as hydrocortisone, cAMP, and RO-20-1724.
-
-
-
Improper Handling: Physical disruption of the monolayer during media changes or compound addition can compromise barrier integrity.
-
Troubleshooting:
-
Gentle Technique: Use gentle pipetting techniques, adding and removing media slowly from the side of the Transwell insert.
-
-
-
Validation with Standards: Always validate your model in each experiment.
-
Troubleshooting:
-
TEER Measurement: Measure the transendothelial electrical resistance (TEER). For hCMEC/D3 models, while lower than in vivo, a stable and consistent TEER value indicates a stable barrier.
-
Permeability Markers: Include high-permeability (e.g., caffeine) and low-permeability (e.g., Lucifer yellow or a large dextran) markers in your assays to confirm the model is functioning correctly.
-
-
FAQ 3: I'm observing high variability in my in vivo pharmacokinetic data for this compound. What are the potential sources of this variability?
Answer: High variability in in vivo studies can be frustrating. Here are some common sources and how to mitigate them:
-
Inconsistent Administration: The route and technique of administration can significantly impact absorption and distribution.
-
Troubleshooting:
-
Standardized Protocols: Ensure all personnel are using a standardized and consistent protocol for injections (e.g., for tail vein injections, consistent needle gauge, injection speed, and location).
-
Vehicle Effects: The vehicle used to dissolve this compound can affect its pharmacokinetics. Ensure the vehicle is homogenous and administered consistently. For suspensions, ensure they are well-mixed before each injection.
-
-
-
Animal-to-Animal Physiological Differences: Factors like age, sex, and stress levels can influence drug metabolism and distribution.
-
Troubleshooting:
-
Homogenous Animal Groups: Use animals of the same age, sex, and strain. Be aware that the estrous cycle in female rodents can affect neurosteroid levels.
-
Acclimatization and Handling: Ensure animals are properly acclimatized to the facility and handled consistently to minimize stress, which can alter endogenous this compound levels.
-
-
-
Sample Collection and Processing: Inconsistencies in blood and tissue collection can introduce variability.
-
Troubleshooting:
-
Consistent Timing: Adhere strictly to the predetermined time points for sample collection.
-
Standardized Processing: Use a standardized protocol for blood processing (e.g., centrifugation speed and time) and tissue homogenization to ensure consistent sample quality.
-
Anticoagulant Choice: Use a consistent anticoagulant for blood collection, as this can affect plasma separation.
-
-
Quantitative Data on this compound BBB Permeability
The following table summarizes pharmacokinetic data from preclinical studies, offering a comparison of different administration routes and formulations for this compound.
| Formulation/Route of Administration | Animal Model | Dose | Cmax in Brain (ng/g) | Tmax in Brain (hr) | Brain-to-Plasma Ratio | Reference |
| Intravenous (IV) in Cyclodextrin | Rabbit | 3 mg/kg | ~3550 | 0.08 | ~3 | Irwin et al., 2015[6] |
| Intravenous (IV) in Cyclodextrin | Mouse | 1 mg/kg | ~150 | 0.08 | ~3 | Irwin et al., 2015[6] |
| Subcutaneous (SC) Suspension | Mouse | 10 mg/kg | ~500 | 0.5 | ~5 | Irwin et al., 2015[6] |
| Prodrug (Oral) | Rat | 20 mg/kg | Not Reported | Not Reported | Not Reported | BioWorld, 2023[7] |
| Prodrug (Oral) | Beagle Dog | 10 mg/kg | Not Reported | Not Reported | Not Reported | BioWorld, 2023[7] |
Note: The prodrug study reported plasma pharmacokinetics of the released this compound but not brain concentrations.
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
This protocol describes a typical procedure for assessing the brain and plasma concentrations of this compound following intravenous administration.
Materials:
-
This compound
-
Vehicle (e.g., sulfobutylether-beta-cyclodextrin [SBECD] in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Mouse restrainer
-
Heating lamp or warming pad
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare the this compound formulation in the chosen vehicle. Ensure it is fully dissolved or homogeneously suspended.
-
Acclimatize mice to the experimental room for at least 1 hour before the procedure.
-
Divide mice into groups for each time point (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
-
Administration (Tail Vein Injection):
-
Place a mouse in the restrainer.
-
Warm the tail using a heating lamp or warming pad for 1-2 minutes to dilate the lateral tail veins.[8][9]
-
Wipe the tail with 70% ethanol.
-
With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound formulation (typically 5-10 mL/kg body weight).[10]
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
-
Sample Collection:
-
At the designated time point, anesthetize the mouse with isoflurane.
-
Collect blood via cardiac puncture into a tube containing anticoagulant.
-
Immediately decapitate the mouse.
-
Quickly dissect the brain and rinse with ice-cold saline. Blot dry and record the weight.
-
Flash-freeze the brain in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing:
-
Centrifuge the blood sample to separate the plasma. Store the plasma at -80°C.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Analysis:
-
Extract this compound from plasma and brain homogenates using liquid-liquid or solid-phase extraction.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Protocol 2: In Vitro BBB Permeability Assay using hCMEC/D3 Cells
This protocol outlines a method to assess the permeability of this compound across a human in vitro BBB model.
Materials:
-
hCMEC/D3 cells
-
Endothelial cell growth medium
-
Collagen-coated Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
This compound solution in transport buffer (e.g., HBSS)
-
Lucifer yellow (as a low-permeability marker)
-
LC-MS/MS system and a fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Barrier Integrity Check:
-
Before the permeability assay, measure the TEER of the cell monolayer using an EVOM meter.
-
Alternatively, assess the permeability of Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer gently with pre-warmed transport buffer.
-
Add the this compound solution (and Lucifer yellow) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At various time points (e.g., 15, 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh transport buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Measure the fluorescence of Lucifer yellow in the samples to assess barrier integrity during the experiment.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound appearance in the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of this compound in the apical chamber.
-
-
Visualizations: Pathways and Workflows
Below are diagrams created using Graphviz to illustrate key processes related to this compound research.
References
- 1. P-gp Substrate Identification | Evotec [evotec.com]
- 2. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanjing Minova Pharmaceutical reports development of this compound derivative prodrugs | BioWorld [bioworld.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Optimization of derivatization methods for GC-MS analysis of Allopregnanolone
Welcome to the technical support center for the optimization of derivatization methods for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Allopregnanolone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound in its native form is a non-volatile compound and can undergo thermal degradation at the high temperatures required for GC analysis.[1] Derivatization is a chemical modification process that converts this compound into a more volatile and thermally stable derivative. This enhances its chromatographic separation and increases the sensitivity of the analysis.[1]
Q2: What are the most common derivatization methods for this compound for GC-MS analysis?
A2: The most prevalent and effective method is a two-step process involving methoximation followed by silylation.[2] This approach first protects the ketone group at the C-20 position through methoximation, which prevents the formation of multiple silylated derivatives. Subsequently, the hydroxyl group at the C-3 position is silylated to increase the molecule's volatility.[2] Trimethylsilyl (TMS) derivatives are commonly formed for this purpose.[3]
Q3: What is the purpose of using an internal standard like this compound-d4?
A3: An internal standard, such as the deuterated form this compound-d4, is crucial for accurate quantification. It is added to the sample at the beginning of the preparation process and experiences similar variations as the analyte during extraction, derivatization, and injection. This allows for the correction of analyte loss and variations in instrument response, leading to more precise and reliable results.[2]
Q4: Can I use a single-step silylation method for this compound?
A4: While silylation of the hydroxyl group is essential, a single-step approach without prior protection of the ketone group can lead to the formation of enol-TMS ether artifacts.[4] This results in multiple peaks on the chromatogram for a single analyte, complicating quantification and reducing accuracy. Therefore, a two-step derivatization is highly recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization and GC-MS analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Peak for this compound Derivative | 1. Incomplete Derivatization: Reagents may have degraded (e.g., due to moisture), or reaction time and temperature were insufficient.[4] 2. Analyte Loss During Sample Preparation: Issues with the extraction procedure (e.g., improper pH, incorrect solvent).[4] 3. Poor Ionization in MS: Suboptimal source parameters. | 1. Use Fresh Reagents: Always use fresh, anhydrous derivatization reagents. Optimize reaction conditions (temperature and time) as detailed in the experimental protocols. 2. Optimize Extraction Protocol: Ensure proper pH and choice of extraction solvent. Validate the extraction recovery. 3. Optimize MS Parameters: Adjust the MS source parameters, such as ionization energy and temperature, to maximize the signal for the derivatized analyte. |
| Multiple Peaks for a Single Analyte | 1. Formation of Enol-TMS Ethers: The ketone group at C-20 reacts with the silylating reagent if not protected.[4] 2. Formation of Geometric Isomers: This can occur during methoximation (syn- and anti-isomers). | 1. Implement a Two-Step Derivatization: Always perform methoximation to protect the ketone group before silylation.[2] 2. Ensure Consistent Reaction Conditions: While the formation of syn- and anti-isomers is possible, consistent and controlled reaction conditions will ensure reproducible peak ratios for accurate quantification. |
| Peak Tailing | 1. Active Sites in the GC System: The presence of active sites in the injector liner or column can lead to analyte adsorption.[5] 2. Incomplete Derivatization: Underivatized this compound is more polar and prone to tailing. | 1. Deactivate the GC System: Use a deactivated injector liner and a high-quality, inert GC column. Periodically bake the column to remove contaminants.[5] 2. Ensure Complete Derivatization: Verify the completeness of the derivatization reaction by optimizing conditions and using fresh reagents. |
| Inconsistent Retention Times | 1. Fluctuations in GC Conditions: Variations in oven temperature ramp, carrier gas flow rate, or column head pressure. 2. Column Degradation: The stationary phase of the column can degrade over time. | 1. Ensure System Stability: Allow the GC system to fully equilibrate before starting a sequence. Regularly check for leaks and verify flow rates. 2. Column Maintenance: Use a guard column to protect the analytical column and replace the column when performance degrades. |
| High Background Noise | 1. Contaminated Reagents or Solvents: Impurities in derivatization reagents or solvents. 2. System Contamination: Carryover from previous injections or a contaminated GC-MS system. | 1. Use High-Purity Reagents: Utilize high-purity, GC-grade solvents and fresh derivatization reagents. 2. System Cleaning: Run solvent blanks to check for system contamination. Clean the ion source and injector as part of regular maintenance. |
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis
This protocol is a robust method for the quantitative analysis of this compound, minimizing the formation of artifacts.[2]
-
Sample Preparation and Extraction:
-
To 100 µL of plasma, add a known amount of this compound-d4 internal standard.
-
Perform a liquid-liquid extraction with 1 mL of hexane/ethyl acetate (1:1, v/v).
-
Vortex for 1 minute and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Methoximation: Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 60°C for 60 minutes. Cool the sample to room temperature.[2]
-
Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. Cool to room temperature before injection into the GC-MS.[2]
-
Comparative Derivatization Conditions
| Parameter | Protocol 1 (Methoximation-Silylation) | Protocol 2 (TMS Derivatization) |
| Derivatization Steps | 2 (Methoximation, Silylation) | 1 (Silylation) |
| Methoximation Reagent | Methoxyamine hydrochloride in pyridine | Not Applicable |
| Methoximation Conditions | 60°C for 60 minutes | Not Applicable |
| Silylation Reagent | MSTFA with 1% TMCS | MSTFA with 10% TSIM |
| Silylation Conditions | 60°C for 30 minutes | Room temperature for 30 minutes |
| Potential for Artifacts | Low | High (Enol-TMS ethers) |
Visualized Workflows
Caption: Workflow for this compound Derivatization and GC-MS Analysis.
Caption: Troubleshooting Decision Tree for Low Peak Intensity Issues.
References
Troubleshooting low recovery of Allopregnanolone during sample extraction
Welcome to the technical support center for Allopregnanolone analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the sample extraction and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound (ALLO) is a neurosteroid and a metabolite of progesterone.[1][2] It is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2][3] Accurate measurement of this compound in biological samples is crucial for understanding its role in various physiological and pathological conditions, including anxiety, depression, epilepsy, and neurodegenerative diseases.[3][4]
Q2: What are the common methods for extracting this compound from biological samples?
The two primary methods for extracting this compound from biological matrices such as plasma, serum, and brain tissue are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of this compound from the aqueous sample into an immiscible organic solvent. A common solvent mixture used is hexane and ethyl acetate.[5]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material, typically in a cartridge format, to retain the analyte of interest from the liquid sample. The analyte is then eluted with a suitable solvent. C18 and polymeric reversed-phase cartridges are often used for neurosteroid extraction.[6][7]
Q3: Why is an internal standard, such as this compound-d4, recommended for quantitative analysis?
Due to the multi-step nature of sample preparation, some loss of the target analyte is almost inevitable. An isotopically labeled internal standard like this compound-d4 is chemically identical to the endogenous this compound and will behave similarly during extraction, derivatization, and ionization.[3] By adding a known amount of the internal standard to the sample at the beginning of the workflow, any losses during the process can be accounted for, leading to more accurate and precise quantification of the endogenous this compound concentration.[3]
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound during sample extraction is a common issue that can significantly impact the accuracy of your results. This guide provides a systematic approach to identifying and resolving the root cause of this problem.
Initial Assessment of Low Recovery
The first step is to confirm that you indeed have a recovery problem. This can be achieved by comparing the response of a pre-extraction spiked sample (spiked before any extraction steps) with a post-extraction spiked sample (spiked into a blank matrix extract just before analysis). A significant difference indicates analyte loss during the sample preparation process.
Troubleshooting Workflow for Low this compound Recovery
If low recovery is confirmed, the following workflow can help pinpoint the problematic step.
Caption: A troubleshooting decision tree for low this compound recovery.
Detailed Troubleshooting Steps
1. Issues with Liquid-Liquid Extraction (LLE)
-
Problem: Incomplete Extraction.
-
Cause: The polarity of the extraction solvent may not be optimal for this compound, or the volume may be insufficient.
-
Solution:
-
Ensure the pH of the aqueous sample is neutral to slightly basic to keep this compound in its non-ionized form.
-
Use a solvent mixture with appropriate polarity. A 1:1 (v/v) mixture of ethyl acetate and hexane is a good starting point.[5]
-
Increase the volume of the organic solvent and/or perform multiple extractions (e.g., 3 x 1 mL of solvent for a 200 µL sample).
-
Ensure vigorous mixing (vortexing) for an adequate amount of time to facilitate partitioning.
-
-
-
Problem: Emulsion Formation.
-
Cause: High concentrations of proteins and lipids in the sample can lead to the formation of an emulsion layer between the aqueous and organic phases, trapping the analyte.
-
Solution:
-
Centrifuge the sample at a higher speed and/or for a longer duration.
-
Add a small amount of saturated sodium chloride (NaCl) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
If emulsions persist, consider a protein precipitation step with a solvent like acetonitrile before LLE.
-
-
2. Issues with Solid-Phase Extraction (SPE)
-
Problem: Analyte Breakthrough during Loading.
-
Cause: The SPE cartridge may be overloaded, or the flow rate during sample loading may be too high, preventing efficient binding of this compound to the sorbent. The cartridge may also not be properly conditioned.
-
Solution:
-
Conditioning: Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or buffer).
-
Flow Rate: Reduce the sample loading flow rate to allow for sufficient interaction time between this compound and the sorbent material.
-
Capacity: Ensure the amount of sample being loaded does not exceed the capacity of the SPE cartridge.
-
-
-
Problem: Incomplete Elution.
-
Cause: The elution solvent may be too weak to completely desorb this compound from the SPE sorbent, or the elution volume may be insufficient.
-
Solution:
-
Solvent Strength: Use a stronger elution solvent. For reversed-phase SPE, this would be a solvent with a higher percentage of organic component (e.g., 100% methanol or acetonitrile).
-
Elution Volume: Increase the volume of the elution solvent and consider performing two or more sequential elutions, collecting them in the same tube.
-
Soak Time: Allow the elution solvent to soak in the sorbent bed for a few minutes before final elution to improve desorption.
-
-
3. Issues with Analyte Stability and Handling
-
Problem: Degradation of this compound.
-
Cause: this compound can be sensitive to temperature and pH extremes.
-
Solution:
-
Keep samples on ice or at 4°C during processing whenever possible.[5]
-
Avoid strongly acidic or basic conditions unless required for a specific derivatization step.
-
Process samples in a timely manner after collection and thawing.
-
-
-
Problem: Adsorption to Surfaces.
-
Cause: this compound, being a steroid, is hydrophobic and can adsorb to plastic and glass surfaces, especially at low concentrations.
-
Solution:
-
Use low-retention polypropylene tubes and pipette tips.
-
Consider silanizing glassware to reduce active sites for adsorption.
-
Ensure the final extract is in a solvent that properly solubilizes this compound.
-
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from a method with reported recoveries of over 95%.[5]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a polypropylene tube, add 20 µL of the internal standard working solution (e.g., this compound-d4 in methanol).
-
-
Extraction:
-
Add 600 µL of a 1:1 (v/v) mixture of ethyl acetate and hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
-
Solvent Evaporation:
-
Carefully transfer 500 µL of the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator at approximately 35°C.[5]
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Brain Homogenate
This is a general protocol based on common practices for neurosteroid extraction.
-
Sample Preparation:
-
Homogenize brain tissue in a suitable buffer.
-
To a specific volume of the homogenate, add the internal standard.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube.
-
-
SPE Cartridge Conditioning:
-
Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., 60 mg/3 mL).
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, dropwise flow rate (e.g., ~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 2 x 1.5 mL of 100% methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the extract in the mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize typical parameters and performance metrics for this compound quantification using mass spectrometry-based methods.
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 25,000 pg/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Inter- and Intra-day Accuracy | 90-110% | [3][5] |
| Inter- and Intra-day Precision | < 10% | [3][5] |
| Extraction Recovery | > 95% | [3][5] |
Table 2: Mass Spectrometry Transitions for this compound and its Deuterated Internal Standard
Note: These transitions may require optimization based on the specific derivatization agent used and the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound (derivatized) | 433.3 | 374.4 / 126.1 | [3][5] |
| This compound-d4 (derivatized) | 437.3 | 378.4 / 130.2 | [3][5] |
Visualization of Key Processes
This compound Synthesis Pathway
Caption: Enzymatic synthesis of this compound from Progesterone.
General SPE Workflow
Caption: A typical workflow for Solid-Phase Extraction (SPE).
References
- 1. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and selective LC-differential mobility-mass spectrometric analysis of this compound and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-novel-method-for-the-separation-and-measurement-of-allopregnanolone-and-other-pregnanolone-neurosteroids-in-cerebrospinal-fluid-and-serum [aesnet.org]
- 7. Quantification of Ten Neuroactive Steroids in Plasma in Withdrawal Seizure–Prone and –Resistant Mice During Chronic Ethanol Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cross-reactivity issues in Allopregnanolone immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Allopregnanolone immunoassays, with a primary focus on mitigating cross-reactivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an this compound immunoassay?
A1: Most this compound immunoassays are competitive enzyme-linked immunosorbent assays (ELISAs).[1][2] In this format, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound (a tracer) for a limited number of binding sites on a specific anti-Allopregnanolone antibody that is coated onto a microplate.[1][2] After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the tracer to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a weaker color signal indicates a higher concentration of this compound in the sample, and vice versa.
Q2: What is cross-reactivity and why is it a concern for this compound immunoassays?
A2: Cross-reactivity is a common issue in steroid immunoassays where the antibody, designed to bind to a specific analyte (this compound), also binds to other structurally similar molecules.[3][4][5] This is a significant concern because this compound is part of a complex family of neurosteroids and progesterone metabolites with very similar chemical structures.[3][4][6] Unwanted binding of these related compounds can lead to artificially inflated measurements and inaccurate quantification of this compound.[2][5]
Q3: Which compounds are known to cross-react with this compound antibodies?
A3: The most common cross-reactants are structurally related endogenous steroids.[3][5] These include its precursors and isomers such as progesterone, 5α-dihydroprogesterone (5α-DHP), pregnanolone (the 5β-isomer of this compound), and tetrahydrodeoxycorticosterone.[1][7] The degree of cross-reactivity can vary significantly between different commercial assay kits. For example, one commercially available kit reports a maximum cross-reactivity of 3% with tetrahydrodeoxycorticosterone.[1] Another kit specifies cross-reactivity with progesterone, pregnenolone, 5α-dihydroprogesterone, estradiol, and cortisol as being less than or equal to 0.3%.[8]
Q4: How can I determine if my assay is affected by cross-reactivity?
A4: The best approach is to perform validation experiments using your specific sample matrix. Key experiments include:
-
Spike and Recovery: Adding a known amount of this compound standard to your sample matrix and measuring the recovery. Poor recovery may suggest matrix effects or interference.
-
Linearity of Dilution: Serially diluting a high-concentration sample and checking if the measured concentration is linear and proportional to the dilution factor. A non-linear response can indicate the presence of cross-reacting substances.
-
Comparison with a Gold-Standard Method: Analyzing a subset of samples using a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and comparing the results to your immunoassay data.[2][9] LC-MS/MS is often considered the gold standard for its high selectivity and sensitivity.[2]
Troubleshooting Guide
Issue 1: My measured this compound concentrations are higher than expected.
| Possible Cause | Recommended Action |
| Cross-reactivity with other steroids | 1. Review the manufacturer's cross-reactivity data table for the specific kit lot you are using. 2. If available, test for potential cross-reactants by running standards of structurally similar steroids (e.g., progesterone, pregnanolone) in the assay. 3. Consider sample purification using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to the immunoassay to remove interfering compounds.[2] |
| Matrix Effects | 1. Perform a spike and recovery experiment. If recovery is consistently above the acceptable range (typically 80-120%), it indicates a matrix effect is enhancing the signal. 2. Ensure your standards and samples are prepared in a similar buffer or matrix to minimize variability. |
| Contamination | 1. Ensure all labware is scrupulously clean. 2. Check all buffers and reagents for contamination. |
Issue 2: Poor reproducibility between duplicate/triplicate wells (High Coefficient of Variation - CV%).
| Possible Cause | Recommended Action |
| Pipetting Error | 1. Ensure pipettes are properly calibrated and that you are using the correct pipette for the volume being dispensed. 2. Use consistent pipetting technique (e.g., consistent speed, tip immersion depth). 3. Change pipette tips for each standard, control, and sample. |
| Inadequate Plate Washing | 1. Ensure all wells are filled and emptied completely during each wash step. 2. After the final wash, tap the inverted plate firmly on absorbent paper to remove any residual buffer. |
| Improper Mixing | 1. Gently tap the plate after adding reagents to ensure thorough mixing within the wells.[10] 2. Avoid introducing bubbles. |
| Temperature Variation | 1. Avoid "edge effects" by ensuring the plate is incubated at a stable temperature and away from drafts. Using a plate sealer can help maintain a consistent temperature across all wells. |
Issue 3: The standard curve is poor or has a low R² value.
| Possible Cause | Recommended Action |
| Improper Standard Preparation | 1. Re-prepare the standards, ensuring accurate serial dilutions. 2. Use fresh, properly stored standard stock. Avoid repeated freeze-thaw cycles.[8] |
| Incorrect Incubation Times/Temperatures | 1. Adhere strictly to the incubation times and temperatures specified in the kit protocol.[1] |
| Reagent Degradation | 1. Ensure all reagents have been stored correctly and are within their expiration date. 2. Allow all reagents to come to room temperature before use. |
| Reader Malfunction | 1. Check the microplate reader settings, including the correct wavelength (typically 450 nm).[1] 2. Ensure the bottom of the plate is clean before reading. |
Quantitative Data Summary
Table 1: Example of this compound Immunoassay Performance Characteristics
| Parameter | Value | Source |
| Sensitivity (LOD) | 50.4 pg/mL | [1] |
| Sensitivity (LOD) | ≤ 0.05 ng/mL | [8] |
| Detection Range | 0.1–20 ng/mL | [8] |
| Intra-Assay Precision (CV%) | 6.4% - 7.3% | [1] |
| Inter-Assay Precision (CV%) | 11.0% | [1] |
| Recovery Rate (Human) | 86.7 ± 2.4% | [1] |
| Recovery Rate (Horse) | 88.9 ± 2.3% | [1] |
Table 2: Reported Cross-Reactivity of Select Steroids in this compound Immunoassays
| Compound | Cross-Reactivity (%) | Source/Kit |
| Tetrahydrodeoxycorticosterone | 3% | DetectX ELISA Kit[1] |
| Progesterone | ≤ 0.3% | Creative Diagnostics Kit[8] |
| Pregnenolone | ≤ 0.3% | Creative Diagnostics Kit[8] |
| 5α-Dihydroprogesterone | ≤ 0.3% | Creative Diagnostics Kit[8] |
| Estradiol | ≤ 0.3% | Creative Diagnostics Kit[8] |
| Cortisol | ≤ 0.3% | Creative Diagnostics Kit[8] |
| 5β-Dihydroprogesterone | 18.2% | In a Progesterone Immunoassay[7] |
| This compound | 0.82% | In a Progesterone Immunoassay[7] |
Note: The cross-reactivity of this compound in a progesterone assay is included to illustrate the bidirectional nature of this issue.
Visualizations and Workflows
Caption: Workflow of a competitive ELISA for this compound quantification.
Caption: A logical workflow for troubleshooting unexpected immunoassay results.
References
- 1. Validation of an ELISA kit to measure this compound in human and equine hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Development and validation of an LC-MS/MS assay for the quantification of this compound and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
Strategies to minimize variability in Allopregnanolone behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in allopregnanolone behavioral assays.
Troubleshooting Guides
Issue: High variability in baseline anxiety-like behavior in the Elevated Plus Maze (EPM) or Open Field Test (OFT) before this compound administration.
| Potential Cause | Troubleshooting Step |
| Inconsistent Animal Handling | Implement a standardized handling protocol. Handle animals for at least 3-5 days prior to testing to acclimate them to the experimenter.[1] Use non-aversive handling methods, such as cupping the hands or using a tunnel, instead of tail handling, to reduce stress.[2] |
| Social Hierarchy Stress | House animals in stable, consistent groups. Be aware that social dominance hierarchies can affect anxiety-like behaviors.[3] Consider housing animals by experimental group to avoid cross-influences.[4] Avoid isolation housing unless it is a specific parameter of the study, as it can alter baseline behaviors.[4] |
| Environmental Stressors | Acclimate animals to the testing room for at least one hour before the assay.[5] Maintain consistent lighting, temperature, and noise levels during testing.[5][6] Avoid strong scents or perfumes in the testing area.[4] |
| Sex and Hormonal Status | Test males and females separately to avoid pheromonal cues influencing behavior.[1] For female rodents, track the estrous cycle, as hormonal fluctuations can significantly impact anxiety levels and response to this compound.[3][7] Consider ovariectomizing females to eliminate variability due to the estrous cycle.[8] |
Issue: Inconsistent or unexpected dose-response to this compound.
| Potential Cause | Troubleshooting Step |
| Vehicle Effects | Ensure the vehicle solution itself does not have behavioral effects. Run a vehicle-only control group. For this compound, which is often dissolved in solutions like cyclodextrin, test the vehicle at the same volume and concentration used for the drug.[7] |
| Pharmacokinetics | Consider the route of administration and the timing of the behavioral test relative to the injection. This compound has a short half-life.[9] For intraperitoneal (i.p.) injections, behavioral effects can be observed as early as 30 minutes and may last for a few hours. |
| Strain and Sex Differences | Be aware that different rodent strains can exhibit varying sensitivity to this compound.[6] Females may be more responsive to this compound than males.[7][10] |
| Tolerance | Repeated administration of this compound can lead to the development of tolerance, potentially altering the behavioral response.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal route and timing for this compound administration before a behavioral test?
A1: The optimal route and timing depend on the specific research question and the desired pharmacokinetic profile. Intraperitoneal (i.p.) injection is common. For the forced swim test, a significant reduction in immobility was observed when this compound (1.0 mg/kg, i.p.) was administered 30 minutes before the test, with the effect lasting for about 1.5 hours. For other anxiety tests, a pre-treatment time of 15-30 minutes is often used. It is crucial to conduct pilot studies to determine the optimal timing for your specific experimental conditions.
Q2: How does the estrous cycle in female rodents affect the results of this compound behavioral assays?
A2: The estrous cycle significantly impacts both baseline anxiety-like behavior and the response to this compound.[3] Progesterone levels, and consequently this compound levels, fluctuate throughout the cycle.[9] Females in proestrus, a high-progesterone phase, may be less sensitive to exogenous this compound.[7] To minimize this variability, researchers should monitor the estrous cycle of female subjects and either test during a specific phase or ovariectomize the animals to remove hormonal fluctuations.[8]
Q3: What are the best practices for animal handling to reduce stress and variability?
A3:
-
Acclimation: Handle animals for several days leading up to the experiment to familiarize them with the experimenter.[1][11]
-
Handling Method: Use non-aversive methods like cupping with hands or using a handling tunnel. Avoid picking up mice by the tail, as this induces anxiety.[2][12]
-
Consistency: The same experimenter should handle the animals throughout the study, and handling procedures should be consistent across all animals.[4][11]
-
Gentleness: Handling should be gentle and avoid forceful restraint, which can increase stress and negatively impact behavioral performance.[11]
Q4: Can the housing conditions of the animals influence the outcome of this compound behavioral assays?
A4: Yes, housing conditions are a critical factor.
-
Group Housing: Social hierarchy in group-housed male mice can affect anxiety and depressive-like behaviors.[3] It is recommended to keep the number of mice per cage consistent.[3]
-
Isolation Housing: Social isolation can alter brain this compound levels and induce behavioral changes, such as aggression.[13] Unless it is an experimental variable, isolation housing should be avoided.[4]
-
Enrichment: Standardized environmental enrichment can help reduce stress and variability.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound in the Forced Swim Test (Rats)
| Dose (mg/kg, i.p.) | Effect on Immobility Time | Latency to First Immobility | Reference |
| 0.5 | No significant change | No significant change | [14] |
| 1.0 | Significant reduction | No significant change | [14] |
| 2.0 | Significant reduction | Significant increase | [14] |
| 3.0 | Significant reduction | Significant increase | [14] |
Table 2: Sex-Dependent Effects of this compound on Evoked Dopamine Release (Rats)
| Dose (mg/kg, i.p.) | Male Response (% reduction) | Female Response (% reduction) | Reference |
| 7.5 | Significant reduction | No significant change | [7] |
| 15 | Stronger reduction | Significant reduction | [7] |
| 25 | Stronger reduction | Significant reduction | [7] |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Assessing Anxiolytic-like Effects of this compound
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[5]
-
Animal Preparation:
-
Acclimate animals to the testing room for at least 60 minutes before the test.[5]
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes).
-
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.[1]
-
Record the session using an overhead camera connected to a video-tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Measure the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
-
Cleaning: Thoroughly clean the maze between each animal to remove olfactory cues.
Forced Swim Test (FST) Protocol for Assessing Antidepressant-like Effects of this compound
-
Apparatus: A cylindrical container filled with water (25 ± 1°C) to a depth where the animal cannot touch the bottom or escape.[8]
-
Animal Preparation:
-
Administer this compound or vehicle i.p. at the designated time before the test (e.g., 30 minutes).
-
-
Procedure:
-
Gently place the animal into the water cylinder for a 5-minute test session.[8]
-
Record the session for later scoring.
-
-
Data Analysis:
-
Score the duration of immobility, defined as the time the animal makes only the movements necessary to keep its head above water.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.[14]
-
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a clean, warm cage.
Visualizations
Caption: this compound synthesis and its primary mechanism of action at the GABA-A receptor.
References
- 1. protocols.io [protocols.io]
- 2. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 3. mdpi.com [mdpi.com]
- 4. Best Practices: Data Collection | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. nhsjs.com [nhsjs.com]
- 7. Frontiers | this compound Decreases Evoked Dopamine Release Differently in Rats by Sex and Estrous Stage [frontiersin.org]
- 8. redalyc.org [redalyc.org]
- 9. Tolerance to this compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sex-dependent behavioral effects of the neurosteroid this compound (3alpha,5alpha-THP) in neonatal and adult rats after postnatal stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 13. Changes in brain testosterone and this compound biosynthesis elicit aggressive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound reduces immobility in the forced swimming test and increases the firing rate of lateral septal neurons through actions on the GABAA receptor in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the solubility of Allopregnanolone for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the solubility of allopregnanolone for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro studies?
This compound (ALLO), also known as 3α,5α-tetrahydroprogesterone, is a naturally occurring neurosteroid derived from progesterone.[1][2][3] It is a potent positive allosteric modulator of the GABA-A receptor, making it a subject of significant interest for its anxiolytic, anticonvulsant, and potential neuro-regenerative properties.[2][4][5] The primary challenge for researchers is its chemical structure; as a pregnane steroid, it is highly hydrophobic with very low aqueous solubility, which complicates its delivery in the aqueous environment of cell culture media.[6] This poor solubility can lead to precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the recommended primary solvents for creating this compound stock solutions?
Due to its hydrophobicity, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and ethanol. These stock solutions can then be serially diluted to working concentrations.
Q3: How can I enhance the aqueous solubility of this compound beyond using simple organic solvents?
Cyclodextrins are highly effective at increasing the aqueous solubility of hydrophobic molecules like this compound.[7] They are cyclic oligosaccharides that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[8] this compound can be encapsulated within the hydrophobic core, forming an inclusion complex that is water-soluble.[8]
Commonly used cyclodextrins for this purpose include:
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) : Has been shown to effectively solubilize this compound and other steroids for in vitro and in vivo use.[9][10]
-
Sulfobutyl ether β-cyclodextrin (SBECD) : This derivative is used in the FDA-approved formulation of brexanolone (the commercial name for this compound) to render it water-soluble for intravenous administration.[3][8]
Using a cyclodextrin-based formulation can significantly improve solubility and bioavailability in aqueous media, often eliminating the need for organic solvents like DMSO.[9][10]
Q4: What is the primary mechanism of action of this compound being studied in vitro?
This compound's principal mechanism of action is the potentiation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][4][5] It binds to an allosteric site on the receptor, distinct from the binding sites for GABA, benzodiazepines, or barbiturates.[2] This binding enhances the receptor's response to GABA, increasing the influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory or calming effect on neuronal activity.[2]
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 31.85 | 100 | |
| Ethanol | 31.85 | 100 |
Note: Data is based on the molecular weight of 318.49 g/mol . This information is for guidance, and batch-specific data should be consulted.
Table 2: Comparison of Solubility Enhancement Methodologies
| Method | Vehicle | Mechanism | Advantages | Disadvantages |
| Organic Solvent | DMSO, Ethanol | Solubilizes hydrophobic compound | Simple to prepare; high stock concentrations achievable. | Potential for cytotoxicity at final concentrations >0.5%; risk of "solvent shock" and precipitation upon dilution in aqueous media.[11][12] |
| Cyclodextrin Encapsulation | HP-β-CD, SBECD | Forms a water-soluble inclusion complex.[8] | Greatly increases aqueous solubility; reduces or eliminates the need for organic solvents; improves drug stability and delivery. | More complex preparation; potential for cyclodextrin itself to have cellular effects that must be controlled for.[13] |
Experimental Protocols & Workflows
Experimental Workflow for this compound Dosing
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Calculate : Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 100 mM). For 1 mL of a 100 mM stock, you would need 31.85 mg of this compound (MW: 318.49 g/mol ).
-
Weigh : Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolve : Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Mix : Vortex vigorously. If necessary, use a brief sonication step in a water bath to ensure the powder is completely dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Store : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Aqueous Formulation
-
Prepare HP-β-CD Solution : Prepare a sterile solution of HP-β-CD in your desired cell culture basal medium or buffer (e.g., PBS). A common starting concentration for the HP-β-CD solution is 45% (w/v).
-
Add this compound : Add the pre-weighed this compound powder directly to the HP-β-CD solution. The final concentration of this compound will depend on the loading capacity of the cyclodextrin, which should be determined empirically or from literature.
-
Complexation : Mix the solution vigorously for several hours or overnight at room temperature or 37°C, protected from light. This allows for the formation of the inclusion complex. A rotating mixer is ideal.
-
Sterilize : Once the this compound is fully dissolved, sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Application : This solution can now be used as the stock solution and diluted directly into the full cell culture medium for your experiments. Remember to include a vehicle control using the same final concentration of the HP-β-CD solution without this compound.
Troubleshooting Guide
Problem: Precipitation Observed in Cell Culture Medium
Precipitation is the most common issue when working with this compound. It can appear as fine crystals, a cloudy haze, or a film on the culture surface.[14]
References
- 1. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Enhances GABAergic Inhibition in Spinal Motor Networks [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Cyclodextrin Solubility Table [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, characterization, and anesthetic properties of 2-hydroxypropyl-beta-cyclodextrin complexes of pregnanolone and pregnenolone in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low Concentrations of the Solvent Dimethyl Sulphoxide Alter Intrinsic Excitability Properties of Cortical and Hippocampal Pyramidal Cells | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. Cyclodextrins sequester neuroactive steroids and differentiate mechanisms that rate limit steroid actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Refinement of animal models to better study Allopregnanolone's therapeutic effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine animal models for studying the therapeutic effects of allopregnanolone. The information is designed to address specific experimental challenges and enhance the translational value of preclinical findings.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for studying the anxiolytic and antidepressant effects of this compound?
A1: The choice of animal model depends on the specific research question. Stress-induced models are highly relevant as they often lead to a decrease in endogenous this compound levels, mimicking a key aspect of human depression and anxiety disorders.[1][2][3]
-
Social Isolation Stress: Protracted social isolation in rodents is a well-established model that induces behavioral deficits, such as increased aggression, anxiety-like behavior, and exaggerated fear responses, which are associated with reduced corticolimbic this compound levels.[4][5][6] This model is particularly useful for studying the efficacy of treatments aimed at normalizing this compound biosynthesis.[5]
-
Chronic Unpredictable Stress (CUS): The CUS model exposes animals to a series of varied and unpredictable stressors, leading to a depressive-like phenotype and decreased this compound levels in brain regions like the hippocampus.[1]
-
Genetic Models: For specific conditions, genetic models can be invaluable. For instance, the BTBR T+tf/J (BTBR) mouse strain exhibits an autism-like phenotype with altered this compound levels, making it a suitable model for investigating the role of this neurosteroid in autism spectrum disorders.[7] For Alzheimer's disease research, the 3xTgAD mouse model has been used to demonstrate this compound's potential to reverse neurogenic and cognitive deficits.[8]
Q2: What are the key considerations for dose selection and administration route for this compound in rodent studies?
A2: this compound often exhibits a biphasic or U-shaped dose-response curve, where intermediate doses are effective, while lower and higher doses may be ineffective or even produce opposite effects.[9] Careful dose-response studies are therefore critical.
-
Administration Route: The route of administration significantly impacts bioavailability and metabolic stability. This compound has low oral bioavailability and is subject to extensive hepatic metabolism.[10]
-
Systemic injections (subcutaneous, intraperitoneal, intravenous): These are common but can result in rapid metabolism.
-
Intracerebroventricular (ICV) or direct brain region infusions: These methods bypass peripheral metabolism and allow for targeted investigation of central effects.[9]
-
-
Vehicle Selection: Due to its lipophilic nature, this compound requires a suitable vehicle for solubilization. Common vehicles include cyclodextrins, ethanol, or oil-based solutions. It is crucial to include a vehicle-only control group to account for any effects of the vehicle itself.
Q3: How do sex and the estrous cycle influence the outcomes of this compound studies?
A3: Sex is a critical biological variable in this compound research. Females often exhibit different basal levels and stress responses of this compound compared to males.[11][12] The fluctuating levels of progesterone, a precursor to this compound, across the estrous cycle in female rodents can significantly impact experimental results.
-
Recommendation: To control for this variability, researchers can either monitor the estrous cycle and test animals in a specific phase or use ovariectomized females with hormone replacement to standardize hormonal status.
Q4: What are the common challenges in behavioral testing when assessing this compound's effects?
A4: A primary challenge is dissociating the therapeutic (e.g., anxiolytic) effects of this compound from its sedative effects, which can occur at higher doses.[13]
-
Troubleshooting:
-
Multiple Behavioral Tests: Employ a battery of tests that assess different behavioral domains. For anxiety, this could include the elevated plus-maze and the novelty-suppressed feeding test.[6][14] For depression-like behavior, the forced swim test is commonly used.[1]
-
Locomotor Activity Monitoring: Always include an assessment of general locomotor activity (e.g., open field test) to ensure that observed behavioral changes are not simply due to sedation or motor impairment.
-
Ethological Measures: Detailed analysis of specific behaviors within a test can provide more nuanced insights. For example, in the elevated plus-maze, in addition to time spent in open arms, measures of risk assessment (e.g., head dips) can be informative.[14]
-
Troubleshooting Guides
Issue 1: High variability in behavioral data within the same experimental group.
| Potential Cause | Troubleshooting Step |
| Hormonal Fluctuations in Females | Monitor the estrous cycle and test animals during a consistent phase (e.g., diestrus). Consider using ovariectomized females with controlled hormone replacement. |
| Circadian Rhythm Effects | Conduct behavioral testing at a consistent time of day, as this compound can have diurnally dependent effects.[15] |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing and injection technique. For subcutaneous injections, vary the injection site to avoid tissue irritation. |
| Environmental Stressors | Habituate animals to the testing room and equipment to minimize stress-induced variability.[16] |
Issue 2: Lack of therapeutic effect at a previously reported effective dose.
| Potential Cause | Troubleshooting Step |
| Strain or Species Differences | Be aware of potential differences in this compound metabolism and receptor sensitivity between different rodent strains and species.[12][17] What is effective in one strain may not be in another. |
| Tolerance Development | With chronic administration, tolerance to the effects of this compound can develop, potentially due to changes in GABA-A receptor subunit composition.[3][18] Consider intermittent dosing schedules.[19] |
| Supplier or Formulation Issues | Verify the purity and concentration of the this compound compound. Ensure proper storage to prevent degradation. |
| Biphasic Dose-Response | The selected dose may be on the ascending or descending arm of the U-shaped dose-response curve. Conduct a full dose-response study.[9] |
Quantitative Data Summary
Table 1: Effects of this compound on Immobility Time in the Forced Swim Test (FST)
| Animal Model | Dose and Route | Effect on Immobility Time | Reference |
| Female Wistar Rats | 1.0 mg/kg, i.p. | Reduced immobility beginning 0.5h after injection. | |
| Socially Isolated Rodents | N/A (Exogenous administration) | Prevents the development of depressive-like behaviors. | [6] |
Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus-Maze
| Animal Model | Dose and Route | Behavioral Outcome | Reference |
| Mice | 10-20 mg/kg, systemic | Reduction in open arm avoidance. | [14] |
| Mice | 10-20 mg/kg, systemic | No associated changes in general activity levels. | [14] |
Experimental Protocols
Protocol 1: Induction of a Depressive-Like State via Social Isolation
-
Animal Model: Male mice or rats are typically used to avoid confounding effects of the estrous cycle.
-
Housing: At weaning, animals are individually housed in standard cages. Control animals are group-housed (e.g., 3-4 per cage).
-
Duration: The social isolation period typically lasts for several weeks (e.g., 6-8 weeks) to induce a stable behavioral phenotype.[4][6]
-
Behavioral Assessment: Following the isolation period, animals are subjected to a battery of behavioral tests to assess depressive-like and anxiety-like behaviors, such as the forced swim test, tail suspension test, and novelty-suppressed feeding test.[6]
-
Neurochemical Analysis: Brain tissue (e.g., prefrontal cortex, hippocampus, amygdala) is collected to measure this compound levels, often using techniques like radioimmunoassay or mass spectrometry.[1][5]
Protocol 2: Assessment of Anxiolytic-like Effects using the Elevated Plus-Maze
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animal to the testing room for at least 60 minutes prior to the test.[16]
-
Administer this compound or vehicle at the desired pre-treatment time.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Primary Measures: Time spent in the open arms and the number of entries into the open arms. An increase in these measures is indicative of an anxiolytic-like effect.[14]
-
Locomotor Activity: Total number of arm entries can be used as a measure of general activity.
-
Ethological Measures: Record and analyze behaviors such as head dips over the sides of the open arms and stretched-attend postures as measures of risk assessment.[14]
-
Visualizations
Caption: this compound synthesis pathway from progesterone.
Caption: this compound's modulation of the GABA-A receptor.
Caption: General experimental workflow for preclinical this compound studies.
References
- 1. The role of this compound in depressive-like behaviors: Focus on neurotrophic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. mdpi.com [mdpi.com]
- 4. Pleiotropic actions of this compound underlie therapeutic benefits in stress-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In a mouse model relevant for PTSD, selective brain steroidogenic stimulants (SBSSs) improve behavioral deficits by normalizing this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound regulates neurogenesis and depressive/anxiety-like behaviour in a social isolation rodent model of chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticosteroid and Neurosteroid Dysregulation in an Animal Model of Autism, BTBR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound influences the consummatory processes that govern ethanol drinking in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: An overview on its synthesis and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unica.it [iris.unica.it]
- 12. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Behaviorally selective effects of neuroactive steroids on plus-maze anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces a diurnally dependent hyperphagic effect and alters feeding latency and duration in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prefrontal this compound mediates the adverse effects of acute stress in a mouse model of tic pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Tolerance to this compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound (1938–2019): A trajectory of 80 years of outstanding scientific achievements - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of synthetic Allopregnanolone analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating off-target effects of synthetic allopregnanolone analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of synthetic this compound analogs?
A1: The primary on-target effect of synthetic this compound analogs is the positive allosteric modulation of GABA-A receptors, which enhances the inhibitory effects of GABA.[1][2][3][4] This mechanism contributes to their therapeutic effects, including anxiolytic, sedative, and anticonvulsant activities.[3][4]
Potential off-target effects are a critical consideration in drug development. While this compound and its analogs are known for their action on GABA-A receptors, they may also interact with other cellular targets.[5][6] Some analogs might exhibit activity at other steroid hormone receptors or ion channels, which could lead to undesired side effects. For instance, some neurosteroids have been shown to interact with the pregnane X receptor (PXR), which is involved in the metabolism of xenobiotics.[5]
Q2: How can we experimentally distinguish between on-target and off-target effects?
A2: A combination of in vitro and in vivo experimental approaches is essential. Initially, a comprehensive receptor profiling panel should be employed to assess the binding affinity of the analog against a wide range of receptors, ion channels, and enzymes. If off-target binding is identified, functional assays should be conducted to determine if this binding translates into a biological effect. In cellular or animal models, specific antagonists for the off-target receptor can be used to see if the observed effect is blocked. Additionally, creating a cell line that does not express the intended target (GABA-A receptor) can help isolate and characterize off-target effects.
Q3: What are the key considerations for designing experiments to test new synthetic this compound analogs?
A3: Several factors are crucial for robust experimental design:
-
Compound Solubility and Stability: Analogs can be hydrophobic; ensure appropriate vehicle controls and assess compound stability in your experimental media.
-
Dose-Response Curves: Generate full dose-response curves to determine potency (EC50) and efficacy (Emax) for on-target effects and to identify potential off-target effects at higher concentrations.
-
Appropriate Controls: Include a positive control (e.g., this compound), a negative control (vehicle), and potentially an inactive stereoisomer of your analog.
-
Model System Selection: Choose a model system (cell line, primary neurons, animal model) that is relevant to the therapeutic indication and expresses the target of interest. For neurosteroids, considering the expression of different GABA-A receptor subunits is important.[2][7]
Q4: Are there known differences in the off-target profiles of different synthetic analogs like zuranolone and ganaxolone?
A4: Zuranolone (SAGE-217) and ganaxolone are two well-studied synthetic analogs of this compound.[4][8][9][10][11][12] While both primarily act as positive allosteric modulators of GABA-A receptors, their specific pharmacological profiles, including off-target effects, may differ due to their distinct chemical structures.[3] Detailed, publicly available head-to-head comparative studies on their off-target profiles are limited. However, clinical trial data reveals their side effect profiles, which can provide clues about potential off-target activities. For example, common side effects of zuranolone include somnolence, dizziness, sedation, and headache.[13] Ganaxolone's adverse effects also include somnolence.[10] These sedative effects are likely related to their on-target GABAergic activity.[4][8]
Troubleshooting Guides
Issue 1: High variability in experimental results
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect solutions for precipitates. Use a solubility-enhancing agent (e.g., cyclodextrin) if necessary and always include a vehicle control. |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and media composition. Regularly test for mycoplasma contamination. |
| Pipetting Errors | Calibrate pipettes regularly. Use low-retention tips for hydrophobic compounds. |
| Biological Variability in Animal Studies | Use a sufficient number of animals per group to achieve statistical power. Control for age, sex, and housing conditions. Consider the estrous cycle in female animals, as hormone levels can influence results.[14] |
Issue 2: Unexpected or paradoxical effects of the analog
| Potential Cause | Troubleshooting Step |
| Off-target Activity | Conduct a broad receptor screening panel to identify potential off-target interactions. Use specific antagonists for suspected off-targets to see if the unexpected effect is blocked. |
| Allosteric Modulation Complexity | Remember that allosteric modulators can have complex effects that depend on the concentration of the primary agonist (GABA). Vary the GABA concentration in your functional assays. |
| Receptor Subunit Composition | The effect of this compound analogs can vary depending on the GABA-A receptor subunit composition.[2][7][15] Characterize the subunit expression in your model system. |
| Metabolism of the Analog | The analog may be metabolized into active or inactive compounds in your experimental system. Use mass spectrometry to analyze the stability and metabolism of your compound over time. |
Issue 3: Difficulty in translating in vitro findings to in vivo models
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics | Determine the pharmacokinetic profile of your analog (absorption, distribution, metabolism, and excretion). Low bioavailability or rapid metabolism can limit in vivo efficacy.[1] |
| Blood-Brain Barrier Penetration | Assess the ability of your analog to cross the blood-brain barrier. In situ brain perfusion or microdialysis studies can provide this information. |
| Complex Physiology | In vivo systems have complex feedback loops and compensatory mechanisms that are not present in vitro. Consider using more complex in vitro models like brain slices or organoids before moving to whole animals. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its synthetic analogs. Note: These values are compiled from various sources and experimental conditions may differ. Direct comparison across studies should be done with caution.
Table 1: Binding Affinities (Ki in nM) at GABA-A Receptors
| Compound | α1β2γ2 | α4β3δ | Reference |
| This compound | ~10-100 | ~1-10 | [15][16] |
| Zuranolone | Potent Modulator | Potent Modulator | [11][17] |
| Ganaxolone | Potent Modulator | Potent Modulator | [2][4] |
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability (Oral) | Half-life | Reference |
| This compound | Low | ~9 hours (IV) | [1][3] |
| Zuranolone | Orally active | ~16-23 hours | [8] |
| Ganaxolone | Orally active | ~3-5 hours | [2] |
Detailed Experimental Protocols
Protocol 1: Electrophysiological Recording of GABA-A Receptor Currents
This protocol describes the whole-cell patch-clamp technique to measure the effect of a synthetic this compound analog on GABA-A receptor currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or acute brain slices.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2).
-
GABA.
-
Synthetic this compound analog.
-
Patch-clamp amplifier and data acquisition system.
Methodology:
-
Prepare cells or brain slices and place them in the recording chamber perfused with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) using a rapid application system.
-
After establishing a stable baseline response to GABA, co-apply the synthetic analog with GABA and record the potentiation of the current.
-
Wash out the analog and ensure the GABA response returns to baseline.
-
Repeat with a range of analog concentrations to generate a dose-response curve.
-
To test for direct activation, apply the analog in the absence of GABA.
Protocol 2: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a synthetic this compound analog for the GABA-A receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the GABA-A receptor of interest or from brain tissue.
-
Radioligand specific for the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site).
-
Synthetic this compound analog.
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter.
Methodology:
-
In a microtiter plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the synthetic analog.
-
For total binding, omit the analog. For non-specific binding, add a saturating concentration of an unlabeled ligand.
-
Incubate the plate at a specified temperature for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the analog and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Visualizations
Caption: this compound analog signaling pathway.
Caption: Experimental workflow for analog characterization.
References
- 1. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerance to this compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Review of Ganaxolone's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 5. Novel receptor targets for production and action of this compound in the central nervous system: a focus on pregnane xenobiotic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypnotic - Wikipedia [en.wikipedia.org]
- 9. Effects of ganaxolone on non-seizure outcomes in CDKL5 Deficiency Disorder: Double-blind placebo-controlled randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Efficacy and Safety of Ganaxolone for Treatment of Cyclin-Dependent Kinase-Like 5 Deficiency Disorder—A Developmental Encephalopathic Epilepsy - - Practical Neurology [practicalneurology.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Health Canada approves 1st pill to treat postpartum depression [ottawa.citynews.ca]
- 14. mdpi.com [mdpi.com]
- 15. Neurosteroids and GABAergic signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound mediates affective switching through modulation of oscillatory states in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Relevance of Preclinical Allopregnanolone Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with allopregnanolone. The goal is to improve the translational relevance of these studies by addressing common challenges and providing detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate formulation for this compound in preclinical studies to ensure clinical relevance?
A1: The choice of formulation is critical for translational success. While many early preclinical studies used ethanol or DMSO as solvents, these are not ideal for clinical translation.[1] Formulations using cyclodextrins, such as sulfobutyl-ether-beta-cyclodextrin (SBECD), have been shown to maximize this compound delivery and neurogenic efficacy in a manner that is more suitable for clinical development.[2][3] An optimized complexation ratio of SBECD to this compound can enhance solubility and bioavailability.[4]
Q2: How do I select the appropriate route of administration for my preclinical model?
A2: The route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile of this compound.[2][5]
-
Intravenous (IV): Provides 100% bioavailability and is useful for determining pharmacokinetic parameters and for studies requiring rapid and high peak brain concentrations.[1][2] It has been shown to transiently and robustly phosphorylate CREB within 5 minutes.[2][3]
-
Subcutaneous (SC): Can provide a slower release profile, which may be suitable for studies investigating sustained effects. Slow-release subcutaneous suspensions have demonstrated a high brain-to-plasma ratio.[2][5]
-
Intramuscular (IM): Another option for parenteral administration that avoids first-pass metabolism.[2]
-
Topical (Transdermal and Intranasal): These routes are also being explored, offering non-invasive alternatives.[2][5]
The choice should align with the therapeutic goal and the intended clinical application. For regenerative effects, intermittent bolus dosing (e.g., once per week) via injectable routes has shown promise over continuous delivery.[1][3]
Q3: What are the key considerations for determining the optimal dose of this compound?
A3: Dose selection should be based on achieving therapeutic brain exposure at sub-sedative levels.[2] It is crucial to establish a "no observable adverse effect level" (NOAEL) and a "maximally tolerated dose" (MTD) in your specific animal model.[2][5] Sedation is a key biomarker for target engagement in the brain and can be used to determine the MTD.[4] Notably, sex differences in sedation have been observed, with males often exhibiting more prolonged sedation compared to females, necessitating sex-specific dose-ranging studies.[2][5] Neurogenic efficacy has been achieved with an this compound brain exposure of 300-500 hr*ng/g.[2][3]
Q4: My results show high variability between animals. What are the potential sources of this variability?
A4: High variability is a common challenge in this compound research. Several factors can contribute:
-
Sex Differences: Males and females can respond differently to this compound in terms of sedation and therapeutic effects.[2][5] Hormonal fluctuations during the estrous cycle in females can also influence outcomes.[6]
-
Metabolism: The metabolism of this compound can differ between species (e.g., rodents vs. humans) and even between individuals.[7] Rodent models may have different expression levels of enzymes like 5α-reductase and 3α-hydroxysteroid dehydrogenase, which are involved in this compound synthesis and metabolism.[8]
-
Formulation and Administration: Inconsistent formulation preparation or administration technique can lead to variable dosing and absorption.
-
Diurnal Rhythm: The effects of GABAA receptor modulators can be influenced by the time of day. For instance, the hyperphagic effect of this compound in rats is more pronounced during the active (dark) cycle.[9]
-
Tolerance: Continuous or frequent administration of this compound can lead to the development of tolerance, potentially through changes in GABAA receptor subunit expression.[10]
Q5: What are the most relevant outcome measures to assess the translational potential of this compound?
A5: Beyond behavioral assessments, incorporating molecular and cellular outcome measures can strengthen the translational relevance of your findings.
-
Pharmacokinetics: Characterize plasma and brain concentrations of this compound over time.[2][5]
-
Target Engagement: Measure downstream signaling events, such as the phosphorylation of CREB, to confirm that this compound is engaging its target.[2][3]
-
Neurogenesis Markers: Quantify markers of neurogenesis like BrdU and PCNA in relevant brain regions, such as the hippocampus.[2][5]
-
Disease-Specific Pathology: In disease models (e.g., Alzheimer's disease), assess the impact on key pathological hallmarks, such as beta-amyloid burden and neuroinflammation.[1][11]
Troubleshooting Guides
Issue 1: Unexpected Sedation or Adverse Effects
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Conduct a dose-response study to determine the NOAEL and MTD in both male and female animals.[2][5] |
| Rapid absorption from the formulation. | If using a subcutaneous route, ensure the formulation provides a controlled release. Consider adjusting the vehicle or complexation ratio if using cyclodextrins.[2] |
| Sex differences in sensitivity. | Analyze data separately for males and females and establish sex-specific dosing regimens.[3] |
Issue 2: Lack of Efficacy or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Sub-therapeutic brain exposure. | Perform pharmacokinetic analysis to confirm that this compound is reaching the brain at the desired concentrations.[2] The target brain exposure for neurogenic efficacy is around 300-500 hr*ng/g.[3] |
| Inappropriate dosing regimen. | For neurogenesis, an intermittent dosing schedule (e.g., once weekly) has been shown to be more effective than continuous administration.[1][11] |
| Development of tolerance. | If using a chronic dosing paradigm, consider that tolerance can develop. Assess GABAA receptor subunit expression to investigate potential mechanisms of tolerance.[10] |
| Variability in animal models. | Ensure strict standardization of experimental conditions, including housing, light-dark cycle, and handling. Account for sex and estrous cycle stage in females.[6] |
Data Presentation: Pharmacokinetic Parameters of this compound
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) and Subcutaneous (SC) Administration in Mice.
| Parameter | IV Administration (1.5 mg/kg) | SC Administration (10 mg/kg) |
| Tmax (plasma) | 0.08 h | 0.5 h |
| Cmax (plasma) | 51 ng/mL | 34 ng/mL |
| Tmax (brain) | 0.08 h | 0.5 h |
| Brain/Plasma Ratio at Cmax | ~3 | ~5 |
| Data synthesized from Irwin et al., 2015.[2][5] |
Table 2: Dose-Response of this compound-Induced Sedation in Rats.
| Sex | Route | NOAEL | MTD |
| Female | IV | 0.5 mg/kg | 2 mg/kg |
| Male | IV | < 0.5 mg/kg | < 2 mg/kg |
| Data from Irwin et al., 2015.[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with SBECD
-
Objective: To prepare a soluble, clinically translatable formulation of this compound.
-
Materials: this compound powder, Sulfobutyl-ether-beta-cyclodextrin (SBECD), sterile saline or phosphate-buffered saline (PBS).
-
Procedure:
-
Prepare a solution of SBECD in sterile saline or PBS (e.g., 6% w/v or 24% w/v depending on the desired final concentration of this compound).[2]
-
Add the this compound powder to the SBECD solution to achieve the target concentration (e.g., 0.5 mg/mL or 1.5 mg/mL).[2]
-
Briefly sonicate the mixture to ensure complete dissolution and complexation of this compound within the cyclodextrin.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Protocol 2: Assessment of Sedation as a Biomarker for MTD
-
Objective: To determine the maximally tolerated dose (MTD) of an this compound formulation.
-
Procedure:
-
Administer the this compound formulation at escalating doses to different groups of animals (both male and female).[2][5]
-
Immediately after administration, place the animal in an open field or their home cage.
-
Observe the animal continuously for signs of sedation, such as ataxia or loss of righting reflex.
-
Record the latency to the onset of sedation and the duration of sedation for each animal.
-
The MTD can be defined as the highest dose that does not produce an unacceptable level of sedation or other adverse effects.
-
Mandatory Visualizations
References
- 1. This compound as regenerative therapeutic for Alzheimer’s disease: Translational development and clinical promise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease | PLOS One [journals.plos.org]
- 4. Frontiers in therapeutic development of this compound for Alzheimer’s disease and other neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound preclinical acute pharmacokinetic and pharmacodynamic studies to predict tolerability and efficacy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Decreases Evoked Dopamine Release Differently in Rats by Sex and Estrous Stage [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. This compound induces a diurnally dependent hyperphagic effect and alters feeding latency and duration in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tolerance to this compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroregenerative Mechanisms of this compound in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Allopregnanolone Antibody Specificity for Immunoassays
For researchers, scientists, and drug development professionals engaged in the study of neurosteroids, the accurate quantification of allopregnanolone is of paramount importance. As a potent positive allosteric modulator of the GABA-A receptor, this compound plays a crucial role in a variety of neurological and psychiatric conditions.[1] The specificity of antibodies used in immunoassays is a critical factor that determines the reliability of the data obtained. This guide provides an objective comparison of methodologies to validate this compound antibody specificity, supported by experimental data and detailed protocols.
This compound's structurally similar isomers, such as pregnanolone and epithis compound, can exhibit different biological activities.[1] Therefore, the use of highly specific antibodies is essential for their individual detection and accurate quantification. Cross-reactivity with these related steroids can lead to erroneous measurements and misinterpretation of experimental results.[1]
Strategies for Validating Antibody Specificity
Several methods can be employed to ensure the specificity of an antibody for its target antigen. These range from genetic approaches to direct comparison with other antibodies.
-
Genetic Strategies: The use of knock-out (KO) or knock-down (KD) cell lines or tissues is considered the gold standard for antibody specificity validation.[2] By comparing the antibody's signal in wild-type samples to that in KO/KD samples, the absence of a signal in the latter confirms the antibody's specificity.[2]
-
Independent Antibody Strategies: This method involves comparing the performance of the antibody with another validated antibody that recognizes a different epitope on the same target protein.
-
Tagged Protein Expression: Expressing the target protein with a fusion tag allows for the comparison of the signal from the target-specific antibody with the signal from a tag-specific antibody.
-
Cross-Reactivity Testing: For small molecules like this compound, a crucial validation step is to assess the antibody's cross-reactivity with structurally related molecules. This is typically done using competitive immunoassays.[1]
Comparative Analysis of this compound Immunoassay Kits
The following table summarizes the performance characteristics of commercially available this compound ELISA kits, with a focus on their specificity and sensitivity.
| Feature | Kit A (Example) | Kit B (Example) | Kit C (Example) |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sample Types | Serum, Plasma, Urine, Saliva, Fecal Extracts, Cell Culture Media | Urine, Extracted Serum, Extracted Plasma, Dried Feces, Tissue Culture Media | Serum, Plasma, Urine, Saliva, Dried Fecal Extracts, Cell Culture Media |
| Sensitivity | < 9.5 pg/mL[3] | 129.7 pg/mL[4] | ≤ 0.05 ng/mL[5] |
| Assay Range | 31.2–2000 pg/mL[3] | 156.25-10,000 pg/mL[6] | 0.1–20 ng/mL[5] |
| Intra-assay CV | ≤ 7%[5] | 7%[6] | 7.3% (in human hair)[7][8] |
| Inter-assay CV | ≤ 10%[5] | 8%[6] | 11.0% (in human hair)[7][8] |
| Cross-Reactivity | Tetrahydrodeoxycorticosterone: 3%[7] | Progesterone, Pregnenolone, 5α-dihydroprogesterone, Estradiol, Cortisol: ≤ 0.3%[5] | Data not readily available |
Note: The data presented in this table is based on information from various sources and should be used as a general guide. Researchers are encouraged to perform their own validation experiments.
This compound Signaling Pathway
This compound is a neurosteroid that modulates the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1]
Caption: this compound's modulation of the GABAA receptor.
Experimental Protocols for Antibody Specificity Validation
To ensure the reliability of immunoassay data, it is crucial to validate the specificity of the this compound antibody. The following are detailed protocols for common validation methods.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the percentage of cross-reactivity of an this compound antibody with other structurally similar steroids.[1]
Materials:
-
Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)[1]
-
Primary antibody specific to this compound[1]
-
This compound standard[1]
-
Steroid isomers to be tested for cross-reactivity[1]
-
Enzyme-conjugated this compound (e.g., HRP-conjugate)[1]
-
Assay buffer[1]
-
Wash buffer[1]
-
Substrate solution (e.g., TMB)[1]
-
Stop solution[1]
-
Microplate reader[1]
Procedure:
-
Prepare Standards and Test Compounds:
-
Assay Procedure:
-
Add 50 µL of standard or test compound to the appropriate wells of the microtiter plate.[1]
-
Add 25 µL of the enzyme-conjugated this compound to each well.[1]
-
Add 25 µL of the primary this compound antibody to each well.[1]
-
Incubate the plate (e.g., 2 hours at room temperature with shaking, or overnight at 4°C).[1]
-
Wash the plate multiple times with wash buffer.[1]
-
Add 100 µL of the substrate solution to each well and incubate in the dark.[1]
-
Add 50 µL of stop solution to each well.[1]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).[1]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound standard.[1]
-
For each test compound, determine the concentration that causes 50% inhibition of the maximum binding (IC50).[1]
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100[1]
-
Caption: Workflow of a competitive ELISA for cross-reactivity.
Radioimmunoassay (RIA) for Cross-Reactivity Assessment
RIA is another highly sensitive technique for quantifying steroid hormones and assessing antibody cross-reactivity.[1]
Materials:
-
Primary antibody specific to this compound[1]
-
Radiolabeled this compound (e.g., ³H-Allopregnanolone)[1]
-
This compound standard[1]
-
Steroid isomers to be tested for cross-reactivity[1]
-
Assay buffer[1]
-
Dextran-coated charcoal or a secondary antibody for separation of bound and free radioligand[1]
-
Scintillation fluid and a scintillation counter[1]
Procedure:
-
Prepare Standards and Test Compounds:
-
Prepare serial dilutions of the this compound standard and each test steroid isomer in assay buffer.[1]
-
-
Assay Procedure:
-
In reaction tubes, add a fixed amount of the primary antibody.[1]
-
Add a fixed amount of radiolabeled this compound to each tube.[1]
-
Add varying concentrations of the unlabeled this compound standard or the test compounds to the respective tubes.[1]
-
Incubate the mixture to allow for competitive binding.[1]
-
Separate the antibody-bound and free radioligand using dextran-coated charcoal or a secondary antibody precipitation method.[1]
-
Centrifuge the tubes and collect the supernatant or the pellet.[1]
-
-
Data Analysis:
-
Measure the radioactivity in the collected fraction using a scintillation counter.[1]
-
Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of the this compound standard.[1]
-
Determine the IC50 values for this compound and the test compounds.[1]
-
Calculate the percent cross-reactivity using the same formula as in the ELISA protocol.[1]
-
Caption: Logical flow for calculating antibody cross-reactivity.
Conclusion
The selection of a highly specific this compound antibody is fundamental for obtaining accurate and reproducible data in neurosteroid research. This guide has provided a framework for comparing commercially available antibodies and detailed protocols for in-house validation of their specificity. It is imperative for researchers to critically evaluate their chosen antibodies within the context of their specific experimental models and the isomers of interest. This due diligence will ultimately contribute to a more profound understanding of the intricate roles of this compound and its isomers in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. arborassays.com [arborassays.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound ELISA Kit (EIAALLO) - Invitrogen [thermofisher.com]
- 7. Validation of an ELISA kit to measure this compound in human and equine hair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an ELISA kit to measure this compound in human and equine hair - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of LC-MS/MS and ELISA for Allopregnanolone Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of the neurosteroid allopregnanolone is critical for advancing our understanding of neurological and psychiatric disorders. The two most common analytical methods for this purpose, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offer distinct advantages and disadvantages. This guide provides a comprehensive cross-validation of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The choice between LC-MS/MS and ELISA for this compound measurement hinges on a trade-off between specificity, sensitivity, throughput, and cost. While LC-MS/MS is often considered the "gold standard" due to its high specificity and accuracy, ELISA offers a simpler, higher-throughput, and more cost-effective alternative. However, immunoassays can be susceptible to cross-reactivity with structurally similar steroids, potentially leading to overestimated concentrations.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of LC-MS/MS and ELISA for the measurement of this compound and other steroid hormones, based on data from various validation studies.
| Performance Metric | LC-MS/MS | ELISA |
| Sensitivity (LLOQ) | 5 pg/mL - 0.78 ng/mL | 50.4 pg/mL - 129.7 pg/mL[1][2][3] |
| Accuracy (% Recovery) | 90% - 110%[4][5] | 86.7% - 88.9%[1] |
| Intra-Assay Precision (%CV) | < 10%[4][5] | 6.4% - 7.3%[1] |
| Inter-Assay Precision (%CV) | < 10%[4][5] | 11.0%[1] |
| Linearity (r) | > 0.99[6] | > 0.99[1] |
| Specificity | High (based on mass-to-charge ratio) | Potential for cross-reactivity |
It is important to note that the performance of ELISA kits can vary between manufacturers. Studies comparing the two methods have shown that ELISA measurements can be significantly higher than those obtained by LC-MS/MS, likely due to cross-reactivity with other metabolites.[7] For instance, in the analysis of other steroid hormones, ELISA results have been reported to be 1.4 to 12 times higher than LC-MS/MS results.[7]
Experimental Protocols
LC-MS/MS Protocol for this compound
This protocol is a generalized procedure based on common practices in the field.
1. Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of serum or plasma, add a known amount of an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 300 µL of cold methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected or subjected to further purification and concentration via solid-phase extraction (SPE).
2. Chromatographic Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) system.
-
Utilize a C18 analytical column (e.g., Agilent Poroshell 120, 50 x 4.6 mm, 2.7 µm particle size) for separation.[4][5]
-
Employ a gradient mobile phase, for example, a mixture of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).
3. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor and product ions of this compound and its internal standard.
ELISA Protocol for this compound
This protocol is based on a commercially available competitive ELISA kit.
1. Preparation of Reagents and Samples:
-
Prepare all reagents, including standards, controls, and samples, according to the kit manufacturer's instructions.
-
Dilute samples as necessary to fall within the dynamic range of the assay.
2. Immunoassay Reaction:
-
Pipette 50 µL of standards, controls, and samples into the appropriate wells of the microplate.[1]
-
Add 25 µL of the this compound-enzyme conjugate to each well.[1]
-
Add 25 µL of the anti-allopregnanolone antibody to each well.[1]
-
Incubate the plate, typically with shaking, for a specified time (e.g., 1-2 hours) at room temperature or overnight at 4°C to allow for competitive binding.[1]
3. Washing and Substrate Reaction:
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.[1]
4. Measurement and Analysis:
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Visualizing the Methodologies
To further clarify the experimental processes and the concept of cross-validation, the following diagrams are provided.
Caption: General experimental workflows for LC-MS/MS and ELISA.
Caption: Conceptual diagram of cross-validation.
Conclusion
References
- 1. Validation of an ELISA kit to measure this compound in human and equine hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. This compound ELISA Kit (EIAALLO) - Invitrogen [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS assay for the quantification of this compound and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Allopregnanolone and Pregnanolone's Effects on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of two key neurosteroids, Allopregnanolone and its stereoisomer Pregnanolone, on the function of γ-aminobutyric acid type A (GABA-A) receptors. This document synthesizes experimental data to highlight the distinct modulatory actions of these compounds, offering valuable insights for research and drug development in neuroscience.
Introduction
This compound (3α-hydroxy-5α-pregnan-20-one) and Pregnanolone (3α-hydroxy-5β-pregnan-20-one) are endogenous neurosteroids that are potent positive allosteric modulators of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system.[1][2] Their ability to enhance GABAergic signaling underlies their significant physiological roles in regulating neuronal excitability, mood, and stress responses. While structurally similar, the stereochemistry at the C5 position of the steroid A-ring results in notable differences in their potency and efficacy at GABA-A receptors.[2] This guide will delve into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.
Quantitative Comparison of Effects
The following table summarizes the key quantitative parameters describing the interaction of this compound and Pregnanolone with GABA-A receptors. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented are compiled from various sources and should be interpreted with consideration of the experimental context.
| Parameter | This compound | Pregnanolone | Key Observations |
| Potency (EC50) | 12.9 ± 2.3 nM (in control rat dentate granule cells for potentiation of GABA-evoked currents)[3] | Generally considered less potent than this compound. Specific EC50 values for direct comparison are not readily available in the literature, but it is consistently reported to be a less potent positive allosteric modulator.[2] | The 5α-configuration of this compound confers higher potency compared to the 5β-configuration of Pregnanolone.[2] |
| Efficacy | Potent positive allosteric modulator, significantly enhances GABA-evoked currents. At higher micromolar concentrations, it can directly gate the GABA-A receptor channel in the absence of GABA.[4] | Positive allosteric modulator, but generally with lower efficacy than this compound.[2] | Both compounds enhance GABA's effect, but this compound produces a greater maximal enhancement. |
| Receptor Subunit Selectivity | Potentiates a wide range of GABA-A receptor isoforms. The presence of the δ subunit, often found in extrasynaptic receptors, confers high sensitivity to neurosteroids.[1] | Similar broad selectivity to this compound, though the magnitude of modulation may vary with subunit composition. | The subunit composition of the GABA-A receptor pentamer significantly influences the modulatory effects of both neurosteroids. |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
GABA-A Receptor Signaling Pathway
This diagram illustrates the basic mechanism of GABA-A receptor activation and its modulation by neurosteroids like this compound and Pregnanolone.
Experimental Workflow for Whole-Cell Patch Clamp Electrophysiology
This flowchart outlines the key steps involved in a typical whole-cell patch-clamp experiment to assess the effects of neurosteroids on GABA-A receptor currents.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound and Pregnanolone on GABA-A receptors.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methodologies described for recording GABA-A receptor currents in heterologous expression systems (e.g., HEK293 cells).
Objective: To measure the potentiation of GABA-evoked currents by this compound and Pregnanolone.
Materials:
-
HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).
-
GABA stock solution.
-
This compound and Pregnanolone stock solutions (dissolved in DMSO).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Culture: Plate HEK293 cells expressing the GABA-A receptor subunits of interest onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Baseline GABA Currents: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 2-5 seconds) to elicit a baseline inward current. Repeat this application at regular intervals (e.g., every 60 seconds) until a stable response is obtained.
-
Neurosteroid Application: Co-apply the desired concentration of this compound or Pregnanolone with the same concentration of GABA.
-
Data Acquisition: Record the potentiation of the GABA-evoked current in the presence of the neurosteroid.
-
Dose-Response Curve: To determine the EC50, apply a range of neurosteroid concentrations and measure the corresponding potentiation of the GABA current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the neurosteroid. Calculate the percentage potentiation for each concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.
Radioligand Binding Assay
This protocol describes a competitive binding assay to assess the ability of this compound and Pregnanolone to allosterically modulate the binding of a radiolabeled ligand to the GABA-A receptor.
Objective: To determine the effect of this compound and Pregnanolone on the binding of [3H]muscimol to GABA-A receptors.
Materials:
-
Cell membranes prepared from brain tissue or cells expressing GABA-A receptors.
-
[3H]muscimol (a high-affinity GABA-A receptor agonist).
-
Unlabeled GABA (for determining non-specific binding).
-
This compound and Pregnanolone.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing GABA-A receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a series of microcentrifuge tubes, add a constant amount of cell membrane preparation.
-
Total Binding: To one set of tubes, add a fixed concentration of [3H]muscimol.
-
Non-specific Binding: To another set of tubes, add the same concentration of [3H]muscimol and a high concentration of unlabeled GABA (e.g., 1 mM) to saturate the specific binding sites.
-
Modulation by Neurosteroids: To additional sets of tubes, add [3H]muscimol and varying concentrations of this compound or Pregnanolone.
-
Incubation: Incubate all tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage enhancement of [3H]muscimol binding at each concentration of the neurosteroid.
-
Plot the percentage enhancement against the neurosteroid concentration and fit the data to determine the EC50 for the modulatory effect.
-
Conclusion
This compound and Pregnanolone are both significant endogenous modulators of GABA-A receptors, with this compound consistently demonstrating higher potency as a positive allosteric modulator. This difference, arising from a subtle change in stereochemistry, underscores the exquisite structural specificity of neurosteroid interaction with the GABA-A receptor. The experimental protocols and data presented in this guide provide a framework for the continued investigation of these and other neurosteroids, which hold considerable promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. This compound Elevations Following Pregnenolone Administration are Associated with Enhanced Activation of Emotion Regulation Neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diminished this compound enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolerance to this compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Allopregnanolone and SSRIs in Preclinical Models of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of allopregnanolone, a neurosteroid, and Selective Serotonin Reuptake Inhibitors (SSRIs), the first-line treatment for depression, in preclinical models of depressive disorders. This document synthesizes experimental data on their behavioral effects, underlying mechanisms of action, and impact on neurogenesis, presented in a format designed for researchers and drug development professionals.
Executive Summary
This compound and SSRIs both demonstrate antidepressant-like effects in preclinical models, though through distinct primary mechanisms. This compound, a positive allosteric modulator of the GABA-A receptor, shows rapid-acting potential. SSRIs, which primarily block the reuptake of serotonin, have a delayed onset of action. Interestingly, a growing body of evidence suggests a convergence of their pathways, with some studies indicating that SSRIs may exert part of their therapeutic effects by increasing this compound levels. While direct head-to-head comparative studies with extensive quantitative data are limited, this guide consolidates available evidence to facilitate an objective comparison.
Mechanisms of Action
This compound: Modulating GABAergic Inhibition
This compound is a metabolite of progesterone that acts as a potent positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[1][2] In preclinical models of depression, stress has been shown to decrease the levels of this compound in key brain regions associated with mood regulation.[1] By enhancing the inhibitory action of GABA, this compound is thought to restore neuronal homeostasis and alleviate depressive-like behaviors.
SSRIs: Enhancing Serotonergic Neurotransmission
SSRIs, such as fluoxetine and sertraline, are the most commonly prescribed class of antidepressants. Their primary mechanism of action is the blockade of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin (5-HT).[3] This enhancement of serotonergic signaling is believed to mediate their therapeutic effects. However, the delayed onset of action of SSRIs suggests that downstream neuroadaptive changes, including alterations in receptor sensitivity and gene expression, are crucial for their antidepressant efficacy. Some research suggests that SSRIs can also increase the synthesis of neurosteroids like this compound, indicating a potential secondary mechanism of action.[1][4]
Behavioral Efficacy in Preclinical Models
The antidepressant-like effects of this compound and SSRIs are commonly evaluated using a battery of behavioral tests in rodents. The most frequently used models include the Forced Swim Test (FST) and the Sucrose Preference Test (SPT).
Forced Swim Test (FST)
The FST is a widely used screening tool for antidepressants. It is based on the principle that an animal will cease escape-oriented behaviors (swimming, climbing) and become immobile when placed in an inescapable cylinder of water. Antidepressant compounds are expected to reduce the duration of immobility.
Experimental Protocol: Forced Swim Test
-
Apparatus: A cylindrical container (typically 20-25 cm in diameter and 40-50 cm high) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: Animals (mice or rats) are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the lack of all movements except those necessary to keep the head above water) is typically scored during the last 4 minutes of the test.
-
Drug Administration: Test compounds are administered at specific time points before the test, depending on the drug's pharmacokinetic profile.
Quantitative Data from FST Studies
| Compound | Animal Model | Dose | Immobility Time (seconds) vs. Vehicle | Reference |
| This compound | Ovariectomized Wistar Rats | 1.0 mg/kg | Significantly reduced | [5] |
| Imipramine (TCA) | High-immobility Rats | 5 µ g/rat (ICV) | Significantly reduced | [6] |
| This compound | High-immobility Rats | 5 µ g/rat (ICV) | Significantly reduced | [6] |
| Fluoxetine (SSRI) | Rats | 1.0 mg/kg | Significantly reduced | [7] |
Note: Direct comparative studies between this compound and SSRIs in the FST are limited. The data presented is from separate studies and should be interpreted with caution.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. Rodents naturally prefer sweet solutions over water. A decrease in sucrose preference is interpreted as an anhedonic-like state.
Experimental Protocol: Sucrose Preference Test
-
Apparatus: Home cage equipped with two drinking bottles.
-
Procedure:
-
Habituation: For 48 hours, animals are habituated to two bottles of water.
-
Baseline: For 24-48 hours, animals are given a choice between a bottle of 1% sucrose solution and a bottle of water. The position of the bottles is switched after 12-24 hours to avoid place preference.
-
Test: Following a stress protocol (e.g., chronic unpredictable stress) and drug treatment, sucrose preference is measured again.
-
-
Calculation: Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%.
Quantitative Data from SPT Studies
| Compound | Animal Model | Stress Model | Sucrose Preference (%) vs. Stressed Control | Reference |
| This compound | N/A | N/A | Data not readily available in direct comparison | |
| Fluoxetine (SSRI) | Rats | Chronic Unpredictable Stress | Significantly increased | [8] |
| Sertraline (SSRI) | Rats | Chronic Unpredictable Stress | Significantly increased | [8] |
Note: There is a lack of readily available, direct comparative studies of this compound and SSRIs in the sucrose preference test.
Role in Neurogenesis
Both this compound and SSRIs have been implicated in promoting adult hippocampal neurogenesis, a process believed to be essential for the therapeutic effects of some antidepressants.
This compound and Neurogenesis
This compound has been shown to promote the proliferation of neural progenitor cells and enhance the survival of new neurons in the hippocampus.[9] This neurogenic effect is thought to contribute to its antidepressant and cognitive-enhancing properties. The mechanism is believed to involve the modulation of GABA-A receptors on neural stem cells and the activation of intracellular signaling pathways that promote cell survival and differentiation.
SSRIs and Neurogenesis
Chronic administration of SSRIs has been consistently shown to increase the proliferation and survival of new neurons in the dentate gyrus of the hippocampus.[10] This effect is thought to be mediated by the sustained increase in serotonin levels, which in turn activates various 5-HT receptor subtypes, leading to the activation of downstream signaling cascades that upregulate neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[10]
Conclusion and Future Directions
This compound and SSRIs both demonstrate significant antidepressant-like efficacy in preclinical models of depression. This compound's rapid modulation of the GABAergic system presents a promising avenue for the development of fast-acting antidepressants. While SSRIs have a well-established, albeit delayed, clinical efficacy, their potential to modulate neurosteroid levels suggests a more complex mechanism of action than initially understood.
A critical gap in the current literature is the lack of direct, head-to-head comparative studies providing quantitative data on the relative efficacy of this compound and SSRIs across a range of behavioral and neurobiological endpoints. Future research should focus on conducting such comparative studies to provide a clearer understanding of their respective therapeutic potentials. Furthermore, elucidating the precise molecular interactions and signaling pathways involved in their neurogenic effects will be crucial for the development of novel and more effective treatments for depressive disorders.
References
- 1. The role of this compound in depressive-like behaviors: Focus on neurotrophic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroid biosynthesis down‐regulation and changes in GABAA receptor subunit composition: a biomarker axis in stress‐induced cognitive and emotional impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Frontiers | this compound in Postpartum Depression [frontiersin.org]
- 5. This compound reduces immobility in the forced swimming test and increases the firing rate of lateral septal neurons through actions on the GABAA receptor in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of intracerebroventricular this compound on depressive-like behaviors of rats selectively bred for high and low immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids this compound and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Allopregnanolone as a Biomarker for Traumatic Brain Injury: A Comparative Guide
The identification of reliable biomarkers for Traumatic Brain Injury (TBI) is critical for early diagnosis, prognosis, and the development of targeted therapies. Allopregnanolone (AP), a metabolite of progesterone, has emerged as a promising candidate due to its neuroprotective properties. This guide provides a comparative analysis of this compound's validation as a TBI biomarker, presenting quantitative data, experimental protocols, and key signaling pathways for researchers, scientists, and drug development professionals.
Comparative Analysis of this compound as a TBI Biomarker
Recent studies have investigated the diagnostic potential of serum this compound levels in TBI patients. A notable study demonstrated a significant reduction in AP levels in both pediatric and adult TBI patients compared to healthy controls.[1][2] This reduction was more pronounced in patients with pathological findings on computed tomography (CT) scans, suggesting a correlation between AP levels and injury severity.[1][2]
The diagnostic accuracy of this compound has been quantified, showing promising sensitivity and specificity for predicting pathological findings on CT scans.[1][2] While direct comparative studies with other established TBI biomarkers like Glial Fibrillary Acidic Protein (GFAP) or Ubiquitin C-terminal Hydrolase L1 (UCH-L1) are emerging, the data for this compound provides a strong foundation for its consideration as a valuable tool in TBI assessment.
Table 1: Performance of this compound as a Diagnostic Biomarker for TBI
| Patient Population | AP Cutoff Value (> ng/mL) | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| Pediatric Patients | 138.5 | 85.7% | 85.3% | Not Reported | For predicting existing pathology on CT images.[1][2] |
| Adult Patients | 118.3 | 75.0% | 83.5% | 0.871 | For predicting existing pathology on CT images.[1][2] |
Data synthesized from Coskun, G. (2020).[1][2]
This compound Signaling and Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through multiple mechanisms, primarily by acting as a potent positive allosteric modulator of the GABA-A receptor.[3][4] This modulation enhances inhibitory neurotransmission, which can counteract the excitotoxicity observed following a TBI. Additionally, this compound has demonstrated anti-inflammatory and anti-apoptotic effects.[5][6]
Studies in animal models have shown that administration of this compound after TBI can reduce the expression of pro-apoptotic proteins like caspase-3 and Bax, decrease glial scarring, and improve cognitive outcomes.[5] It also plays a role in reducing neuroinflammation by inhibiting pro-inflammatory signaling pathways associated with Toll-like receptors (TLRs).[6]
Caption: this compound synthesis pathway and its primary neuroprotective mechanisms following TBI.
Experimental Protocols for this compound Measurement
Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. The most common methods are radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA).
General Workflow for Serum this compound Quantification
This workflow outlines the key steps from sample collection to analysis, applicable to both ELISA and RIA methods.
Caption: Standard experimental workflow for measuring serum this compound levels.
Detailed Methodologies
1. Sample Collection and Preparation:
-
Sample Type: Serum is commonly used. Blood should be collected in a serum separator tube.[7]
-
Processing: Allow the blood to clot. Centrifuge the sample at approximately 3000 x g for 10 minutes to separate the serum.[7]
-
Storage: The separated serum can be stored at -20°C or lower for up to three months. It is important to avoid repeated freeze-thaw cycles.[7]
2. Steroid Extraction (for RIA and some ELISA kits):
-
This step is crucial to remove interfering substances and concentrate the analyte.
-
Solvent Addition: Add a nonpolar solvent like diethyl ether or ethyl acetate to the serum sample, typically at a 5:1 (v/v) ratio.[8]
-
Mixing and Separation: Vortex the mixture for approximately 2 minutes to ensure thorough mixing. Allow the layers to separate for 5 minutes.[8]
-
Collection: The sample tube is often frozen (e.g., in a dry ice/ethanol bath) to solidify the aqueous layer, allowing the solvent layer containing the steroids to be poured off into a clean tube. This process can be repeated to maximize extraction efficiency.[8]
-
Drying: The pooled solvent is evaporated to dryness using a Speedvac or a gentle stream of nitrogen.[8]
3. Quantification by Immunoassay:
-
Reconstitution: The dried extract is redissolved in a specified assay buffer provided with the immunoassay kit.[8]
-
ELISA/RIA Procedure:
-
Standards, controls, and prepared samples are added to wells of a microtiter plate (pre-coated with capture antibodies for ELISA).[8]
-
An enzyme-conjugated AP (for ELISA) or a radiolabeled AP (for RIA) is added, followed by a specific primary antibody.[8][9]
-
The plate is incubated to allow competitive binding between the AP in the sample and the labeled AP for the primary antibody. Incubation can be for 2 hours at room temperature or overnight at 4°C.[8]
-
The plate is washed to remove unbound reagents.[8]
-
For ELISA, a substrate is added, which reacts with the enzyme to produce a colorimetric signal. The reaction is stopped, and the absorbance is read using a microplate reader at 450 nm.[8]
-
For RIA, the radioactivity in each well is measured using a scintillation counter.[9]
-
-
Data Analysis: A standard curve is generated by plotting the signal from the standards against their known concentrations. The this compound concentration in the unknown samples is then determined by interpolating their signal on this curve.[8]
Conclusion
This compound shows significant promise as a biomarker for TBI. Its levels are demonstrably lower in TBI patients, and these levels correlate with injury severity visible on CT scans.[1][2] The established neuroprotective mechanisms of this compound further strengthen its candidacy, suggesting it may not only serve as a diagnostic marker but also as a therapeutic target.[3][5] While further studies directly comparing its performance against other biomarkers in large, diverse cohorts are needed, the existing evidence provides a compelling case for its inclusion in future TBI biomarker panels. The standardized protocols for its measurement ensure that data can be reliably and reproducibly generated across different research settings.
References
- 1. Thieme E-Journals - Indian Journal of Neurosurgery / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Neurosteroid Receptor Modulators for Treating Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurosteroids progesterone and this compound reduce cell death, gliosis, and functional deficits after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. arborassays.com [arborassays.com]
- 9. karger.com [karger.com]
A Comparative Analysis of the Neurogenic Effects of Allopregnanolone and Other Neurosteroids
A Guide for Researchers and Drug Development Professionals
The field of neurosteroids presents a promising frontier for therapeutic interventions targeting neurodegenerative diseases and promoting neural repair. Among these, allopregnanolone has garnered significant attention for its potent neurogenic properties. This guide provides a comparative study of the neurogenic effects of this compound against other key neurosteroids, namely dehydroepiandrosterone (DHEA) and pregnenolone sulfate. The information is curated for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.
Quantitative Comparison of Neurogenic Effects
The following tables summarize the quantitative data on the neurogenic effects of this compound, DHEA, and pregnenolone sulfate, based on available experimental evidence. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Effects of Neurosteroids on Neural Progenitor Cell Proliferation
| Neurosteroid | Cell Type | Concentration | Proliferation Marker | Observed Effect | Citation(s) |
| This compound | Rat Hippocampal Neural Progenitor Cells | 100-500 nM | BrdU Incorporation | Significant increase of 20-30% | [1] |
| Human Cerebral Cortex Neural Stem Cells | 1-500 nM | BrdU Incorporation | Significant increase of 35-49% | ||
| Rat Hippocampal Cultures | 500 nM | Nestin-positive cells | 32% increase in progenitor cells | [1] | |
| DHEA | Human Fetal Cortex Neural Stem Cells | 1 µM (with EGF/LIF) | Growth Rate | Significant increase | [2] |
| p19 Embryonal Carcinoma Cells | 1 µM (with Retinoic Acid) | Nestin-positive cells | Significant increase | [3] | |
| Pregnenolone Sulfate | Adult Male Mice Hippocampal Dentate Gyrus | 3 nmol (i.c.v.) | BrdU-positive cells | ~2-fold increase in 22-day-old cells | [4] |
Table 2: Receptor Involvement in Neurosteroid-Induced Neurogenesis
| Neurosteroid | Primary Receptor(s) | Effect of Antagonists | Citation(s) |
| This compound | GABA-A Receptor, L-type Ca2+ Channels | Blockade of either abolishes proliferation | [1][5] |
| DHEA | NMDA Receptor, Sigma-1 Receptor | Antagonists completely eliminate proliferative effects | [2][6] |
| Pregnenolone Sulfate | NMDA Receptor, Sigma-1 Receptor, α7 Nicotinic Acetylcholine Receptor | Co-activation required for presynaptic potentiation | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the neurogenic effects of these neurosteroids.
Neural Stem Cell Proliferation Assay (BrdU Incorporation)
This assay is widely used to identify proliferating cells in vitro and in vivo.[7][8][9][10]
-
Cell Culture: Neural stem or progenitor cells are cultured in appropriate media, often supplemented with growth factors like EGF and LIF.[1][2][11][12][13] For experiments, cells are plated on coated surfaces (e.g., laminin or poly-L-lysine).[1][3]
-
Neurosteroid Treatment: Cells are treated with the desired concentration of the neurosteroid (e.g., this compound, DHEA, or pregnenolone sulfate) or vehicle control for a specified duration (e.g., 24 hours).[1][2]
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium (e.g., 10 µM) for a short period (e.g., 2-4 hours) to be incorporated into the DNA of actively dividing cells.[1][7]
-
Immunocytochemistry:
-
Cells are fixed (e.g., with 4% paraformaldehyde).[1]
-
DNA is denatured (e.g., using HCl) to expose the incorporated BrdU.
-
Cells are incubated with a primary antibody specific to BrdU.
-
A fluorescently labeled secondary antibody is used for detection.
-
-
Quantification: The number of BrdU-positive cells is counted using fluorescence microscopy and expressed as a percentage of the total number of cells (often counterstained with a nuclear marker like DAPI).
Neurosphere Culture and Differentiation
This method is used to assess the self-renewal and differentiation potential of neural stem cells.
-
Neurosphere Formation: Single-cell suspensions of neural stem cells are cultured in a serum-free medium containing growth factors (e.g., EGF and bFGF). The cells proliferate to form floating spherical colonies known as neurospheres.
-
Neurosteroid Treatment: Neurosteroids can be added during the neurosphere formation phase to assess their effect on proliferation and self-renewal.
-
Differentiation Assay: Neurospheres are collected, dissociated, and plated onto an adhesive substrate in a medium lacking growth factors but containing differentiation-promoting agents. The cells will then differentiate into neurons, astrocytes, and oligodendrocytes. Neurosteroids can be added during this phase to study their influence on lineage commitment.
-
Immunostaining: Differentiated cells are stained with cell-type-specific markers (e.g., β-III tubulin for neurons, GFAP for astrocytes, and O4 for oligodendrocytes) to quantify the number of each cell type.
Signaling Pathways in Neurosteroid-Induced Neurogenesis
The neurogenic effects of this compound, DHEA, and pregnenolone sulfate are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: this compound-induced neurogenesis signaling pathway.
Caption: DHEA-mediated neurogenesis signaling pathway.
Caption: Pregnenolone sulfate's role in neuronal survival.
Conclusion
This compound stands out as a potent neurogenic agent, primarily acting through the GABA-A receptor and L-type calcium channels to stimulate neural progenitor cell proliferation.[1][5] In comparison, DHEA and pregnenolone sulfate exert their effects through the modulation of NMDA and sigma-1 receptors.[2][4][6] While DHEA has been shown to directly increase the proliferation of human neural stem cells[2], pregnenolone sulfate appears to play a more significant role in promoting the survival of newly formed neurons by enhancing synaptic activity.[4]
The choice of a neurosteroid for therapeutic development will likely depend on the specific pathological context. For conditions characterized by a deficit in the generation of new neurons, this compound and DHEA may be more suitable. Conversely, in scenarios where the survival and integration of new neurons are compromised, pregnenolone sulfate could be a more effective therapeutic agent. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potentials of these fascinating neuroactive molecules.
References
- 1. The Neurosteroid this compound Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitotic and neurogenic effects of dehydroepiandrosterone (DHEA) on human neural stem cell cultures derived from the fetal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ppj.phypha.ir [ppj.phypha.ir]
- 4. Pregnenolone sulfate enhances survival of adult-generated hippocampal granule cells via sustained presynaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and Phenotypic Characterization of Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized protocol for analysis of neural stem proliferation in human-pluripotent-stem-cell-derived cerebral organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neural Stem/Progenitor Cell (NSPC) Extraction and Culture | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Allopregnanolone Delivery Systems: An Objective Guide for Researchers
For Immediate Release – In the evolving landscape of neurotherapeutics, the neurosteroid allopregnanolone has emerged as a promising agent for a range of neurological and psychiatric disorders, including postpartum depression, Alzheimer's disease, and epilepsy.[1][2][3] However, its clinical application is hampered by challenging pharmacokinetic properties, namely low oral bioavailability and rapid metabolism.[1][4] This guide provides a comprehensive, data-driven comparison of various this compound delivery systems, offering researchers, scientists, and drug development professionals a critical overview of the current state of the field.
This compound, a metabolite of progesterone, is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter in the central nervous system.[1][4] This modulation is central to its therapeutic effects, which include anxiolytic, antidepressant, and anticonvulsant activities.[2][5] The challenge lies in delivering this lipophilic molecule to its target in the brain effectively and safely.
Comparative Analysis of Delivery Systems
The development of effective this compound therapies hinges on overcoming its poor solubility and extensive first-pass metabolism.[6] Various delivery strategies have been explored to enhance its bioavailability and therapeutic efficacy. The following table summarizes the key pharmacokinetic parameters of different delivery systems based on available preclinical and clinical data.
| Delivery System | Formulation Details | Key Pharmacokinetic Parameters | Advantages | Disadvantages |
| Intravenous (IV) | Aqueous solution with a solubilizing agent (e.g., sulfobutyl ether β-cyclodextrin).[4][7] | Bioavailability: 100% (assumed).[6] Tmax (Peak Time): ~5 minutes in mice and rabbits.[8] Half-life: ~9 hours in humans.[4] Brain/Plasma Ratio: ~3-fold in mice.[8] | Rapid onset of action, precise dose control, bypasses first-pass metabolism.[6] | Invasive, requires hospitalization and continuous monitoring, potential for sedation and loss of consciousness at higher doses.[2][9][10] |
| Oral | Micronized progesterone as a prodrug.[11][12] | Bioavailability: <5% for this compound itself.[4] Tmax: Variable, depends on formulation. | Convenient for patient administration. | Very low bioavailability due to extensive first-pass metabolism.[1][6] |
| Intranasal (IN) | Solution in 40% sulfobutylether-β-cyclodextrin.[13] | Tmax (Brain): ~5 minutes in mice.[13] Brain Distribution: High concentration in the olfactory bulb (Cmax ~16,000 ng/mg) compared to the rest of the brain (Cmax ~670 ng/mg).[13] | Rapid, direct nose-to-brain delivery, bypasses the blood-brain barrier, minimal systemic side effects.[13] | Potential for local irritation, limited volume of administration. |
| Subcutaneous (SC) | Slow-release suspension.[8] | Tmax: 30 minutes in mice.[8] Brain/Plasma Ratio: ~5-fold at Cmax in mice.[8] | Sustained release profile. | Invasive, potential for local site reactions. |
| Transdermal (TD) | Gel solution with penetration enhancers (e.g., DMSO).[8] | Data on pharmacokinetic parameters are limited. | Non-invasive, potential for sustained delivery. | Variable absorption, potential for skin irritation. |
| Intramuscular (IM) | Solution in 6% sulfobutyl-ether-beta-cyclodextrin.[8] | Data on pharmacokinetic parameters are limited in direct comparison. | Can provide a depot effect for sustained release. | Invasive, painful, potential for tissue damage. |
Detailed Experimental Methodologies
The data presented in this guide are derived from a variety of preclinical and clinical studies. Understanding the methodologies employed is crucial for interpreting the results.
Pharmacokinetic Studies in Animal Models
-
Animal Models: Studies have utilized various animal models, including mice (e.g., 3xTgAD mice for Alzheimer's research) and rabbits.[8]
-
Formulations and Administration:
-
Intravenous (IV): this compound dissolved in solutions containing solubilizing agents like hydroxypropyl-β-cyclodextrin (HBCD) or sulfobutyl-ether-beta-cyclodextrin (SBECD) administered via the lateral tail vein in mice.[8]
-
Subcutaneous (SC): this compound dissolved in 20% w/v HBCD solution and injected subcutaneously.[8]
-
Intranasal (IN): this compound in 40% sulfobutylether-β-cyclodextrin instilled into the nasal cavity of mice.[13]
-
Transdermal (TD): A gel solution containing this compound, DMSO, ethanol, Klucel MF, and PEG-300 applied to the shaved dorsal surface of mice.[8]
-
Intramuscular (IM): this compound in 6% SBECD administered to mice.[8]
-
-
Sample Collection and Analysis: Blood and brain tissue samples are collected at various time points post-administration. This compound concentrations are typically quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).
Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard. Single and multiple ascending dose studies are conducted to determine safety, tolerability, and pharmacokinetic profiles.[14]
-
Participants: Studies have included healthy volunteers and patient populations with specific conditions like postpartum depression or early-stage Alzheimer's disease.[2][14]
-
Administration: The FDA-approved formulation, brexanolone (Zulresso®), is administered as a continuous intravenous infusion over 60 hours.[2][7]
-
Assessments: Primary endpoints typically focus on safety and tolerability. Secondary and exploratory endpoints include pharmacokinetic parameters, efficacy measures (e.g., Hamilton Depression Rating Scale), and imaging biomarkers.[2][14]
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key biological pathways and experimental processes.
Caption: Biosynthesis pathway of this compound from cholesterol.
Caption: this compound's modulation of the GABA-A receptor.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Future Directions and Conclusion
The development of this compound therapeutics is at an exciting juncture. While intravenous administration has paved the way for its clinical use in postpartum depression, the quest for more patient-friendly and targeted delivery systems continues.[9][15] Intranasal delivery, with its potential for rapid, direct-to-brain action and reduced systemic side effects, stands out as a particularly promising avenue for future research, especially for acute conditions like status epilepticus.[13]
Furthermore, the exploration of novel formulations, such as liposomes and nanoparticles, may offer opportunities for enhanced bioavailability and controlled release, potentially expanding the therapeutic window of this compound.[16] As research progresses, a deeper understanding of the intricate interplay between formulation, route of administration, and therapeutic outcome will be paramount.
This guide provides a snapshot of the current landscape of this compound delivery systems. The data clearly indicate that the choice of delivery system has a profound impact on the pharmacokinetic profile and, consequently, the potential therapeutic application of this potent neurosteroid. For researchers and drug developers, a careful consideration of these factors is essential for the successful translation of this compound from a promising molecule to a transformative therapy for a multitude of neurological and psychiatric disorders.
References
- 1. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound as regenerative therapeutic for Alzheimer’s disease: Translational development and clinical promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, the Neuromodulator Turned Therapeutic Agent: Thank You, Next? [frontiersin.org]
- 8. This compound Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-based treatments for postpartum depression: Why/how do they work? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of progesterone and its metabolites this compound and pregnanolone after oral administration of low-dose progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intranasal this compound Confers Rapid Seizure Protection: Evidence for Direct Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. mdpi.com [mdpi.com]
Validating the role of 5-alpha reductase in Allopregnanolone synthesis in specific brain regions
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-alpha reductase's function in synthesizing the neurosteroid allopregnanolone across different brain regions. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
This compound, a potent positive allosteric modulator of the GABA-A receptor, plays a crucial role in neuroprotection, anxiety reduction, and seizure control. Its synthesis in the brain is critically dependent on the enzyme 5-alpha reductase, which catalyzes the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP), the immediate precursor to this compound. Understanding the regional distribution and activity of 5-alpha reductase isoforms is paramount for developing targeted therapeutic strategies for neurological and psychiatric disorders.
Comparative Analysis of this compound Synthesis and 5-Alpha Reductase Activity
The synthesis of this compound is not uniform throughout the brain, a fact largely attributable to the differential expression and activity of 5-alpha reductase isoforms, primarily type 1 (SRD5A1) and type 2 (SRD5A2). Experimental data from rodent models reveals significant regional variations in both basal this compound levels and 5-alpha reductase activity.
This compound Levels in Specific Brain Regions
Studies in mice have demonstrated distinct concentrations of this compound in various brain areas. The olfactory bulb consistently shows the highest levels, followed by the frontoparietal cortex and the cerebellum.[1] This regional difference highlights the localized nature of neurosteroid synthesis.
Table 1: Basal this compound Levels in Different Mouse Brain Regions
| Brain Region | This compound Concentration (pmol/g) |
| Olfactory Bulb | 15 |
| Frontoparietal Cortex | ~6 |
| Cerebellum | 2.7 |
Data sourced from a study on mice.[1]
Impact of 5-Alpha Reductase Inhibition on this compound Levels
The essential role of 5-alpha reductase is underscored by the dramatic reduction in this compound levels following the administration of inhibitors. Finasteride, a commonly used 5-alpha reductase inhibitor, has been shown to significantly decrease this compound concentrations in the rat brain. For instance, studies have demonstrated a marked reduction in the cerebral cortex and hippocampus.[2] A more potent and broad-spectrum inhibitor, SKF 105,111, which inhibits both type 1 and type 2 isoforms, reduces brain this compound content by 80-90% within 30 minutes of administration.[1]
Table 2: Effect of 5-Alpha Reductase Inhibitor (SKF 105,111) on this compound Levels in Mouse Brain Regions
| Brain Region | This compound Concentration after SKF 105,111 (as % of control) |
| Olfactory Bulb | 10-20% |
| Frontoparietal Cortex | 10-20% |
| Cerebellum | 10-20% |
Data reflects a decrease to 10-20% of control values approximately 30 minutes after administration of the inhibitor.[1]
Regional 5-Alpha Reductase Activity
The activity of 5-alpha reductase varies significantly across different brain regions in rats, which correlates with the observed differences in this compound levels. The midbrain and pons exhibit the highest enzymatic activity, while regions like the thalamus, caudate nucleus, and various cortical areas show considerably lower activity.
Table 3: 5-Alpha Reductase Activity in Various Rat Brain Regions
| Brain Region | 5-Alpha Reductase Activity (pmol/mg protein/h) |
| Midbrain | 37-39 |
| Pons | 37-39 |
| Thalamus | 3-7 |
| Caudate Nucleus | 3-7 |
| Frontal Cortex | 3-7 |
| Hippocampus | 3-7 |
| Hypothalamus | 3-7 |
| Olfactory Tubercle | 3-7 |
| Preoptic Area | 3-7 |
Activity measured by the conversion of testosterone to dihydrotestosterone.
Visualizing the Pathways and Processes
To better understand the biochemical and experimental frameworks, the following diagrams illustrate the this compound synthesis pathway and the workflows for key analytical methods.
Detailed Experimental Protocols
For researchers seeking to validate and expand upon these findings, the following are detailed protocols for the key experimental procedures.
Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol outlines the steps for the sensitive and specific quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry.
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Weigh the tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) containing an internal standard (e.g., deuterated this compound).
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the homogenized sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the neurosteroids with a high-percentage organic solvent (e.g., 90% methanol).
-
-
Derivatization (Optional but recommended for increased sensitivity):
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a derivatization agent (e.g., heptafluorobutyric anhydride) and incubate to form a derivative with improved ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.
-
Separate the analytes on a reverse-phase column (e.g., C18) using a gradient of mobile phases (e.g., water and acetonitrile with formic acid).
-
Detect and quantify the target analyte and internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original tissue sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
-
5-Alpha Reductase Activity Assay in Brain Tissue
This protocol describes a method to measure the enzymatic activity of 5-alpha reductase in brain tissue homogenates.
-
Preparation of Microsomal Fraction:
-
Homogenize the brain tissue in an ice-cold buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in 5-alpha reductase.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the microsomal preparation with a buffer containing NADPH (as a cofactor) and a radiolabeled substrate (e.g., [3H]-testosterone or [3H]-progesterone).
-
Incubate the mixture at 37°C for a defined period to allow the enzymatic conversion to occur.
-
-
Extraction and Separation of Steroids:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the steroids into the organic phase.
-
Evaporate the organic solvent and resuspend the residue in a small volume of solvent.
-
Separate the substrate and the 5-alpha-reduced product (e.g., [3H]-dihydrotestosterone or [3H]-5α-DHP) using thin-layer chromatography (TLC).
-
-
Quantification:
-
Scrape the corresponding spots for the substrate and product from the TLC plate.
-
Quantify the radioactivity in each spot using a liquid scintillation counter.
-
Calculate the enzyme activity as the amount of product formed per unit of protein per unit of time (e.g., pmol/mg protein/h).
-
Quantification of 5-Alpha Reductase mRNA in Brain Tissue by RT-qPCR
This protocol details the steps for measuring the gene expression levels of 5-alpha reductase isoforms in brain tissue.
-
RNA Extraction:
-
Homogenize the brain tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Isolate total RNA using a commercially available kit or a standard phenol-chloroform extraction method.
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA as a template, specific primers for the 5-alpha reductase isoform of interest (e.g., SRD5A1 or SRD5A2), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection chemistry.
-
Include a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Run the PCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the 5-alpha reductase mRNA using the ΔΔCt method or a standard curve.
-
Conclusion
The evidence strongly supports a region-specific role for 5-alpha reductase in the synthesis of this compound within the brain. The differential distribution and activity of its isoforms lead to varying local concentrations of this critical neurosteroid. The significant reduction of this compound levels upon inhibition of 5-alpha reductase confirms its indispensable function. These findings have profound implications for the development of novel therapeutics targeting the neurosteroid system for a range of neurological and psychiatric conditions. Further research elucidating the precise regulation of 5-alpha reductase expression and activity in different brain regions will be crucial for advancing these therapeutic strategies.
References
Allopregnanolone's Dichotomous Effects: A Comparative Analysis in Male and Female Animal Models
For Researchers, Scientists, and Drug Development Professionals
Allopregnanolone, a potent neurosteroid and positive allosteric modulator of the GABA-A receptor, has garnered significant attention for its therapeutic potential in a range of neurological and psychiatric disorders. However, emerging preclinical evidence reveals a critical dimension to its activity: sex-dependent effects. This guide provides a comparative analysis of this compound's actions in male versus female animal models, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to inform future research and drug development.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize key quantitative findings from comparative studies, highlighting the differential responses to this compound administration in male and female animal models.
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Cardiac Arrest/Cardiopulmonary Resuscitation (CA/CPR)
| Animal Model | Treatment Group | Dose (mg/kg) | Outcome Measure | Male Response (% FluoroJade positive Purkinje cells) | Female Response (% FluoroJade positive Purkinje cells) | Source |
| Mouse | Vehicle | - | Neuronal Damage | 20.09 ± 3.94% | 13.25 ± 2.39% | [1] |
| Mouse | This compound | 2 | Neuronal Damage | 19.00 ± 5.12% | 5.43 ± 2.84% | [1] |
| Mouse | This compound | 8 | Neuronal Damage | 9.87 ± 2.06% | 5.64 ± 2.18% | [1] |
Table 2: Effects of this compound on Evoked Dopamine Release in the Nucleus Accumbens of Rats
| Animal Model | Dose (mg/kg, IP) | Outcome Measure | Male Response (% Baseline [DA]max) | Female Response (% Baseline [DA]max) | Source |
| Rat | 7.5 | Dopamine Release | Significant reduction | No significant difference from vehicle | [2] |
| Rat | 15 | Dopamine Release | Stronger reduction | Significant reduction | [2] |
| Rat | 25 | Dopamine Release | Stronger reduction | Significant reduction | [2] |
Table 3: Antiseizure Activity of this compound in a Pilocarpine-Induced Status Epilepticus Mouse Model
| Animal Model | Outcome Measure | Male Response | Female Response | Source |
| Mouse | Antiseizure Potency | Less potent | More potent | [3] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
Neuroprotection Assessment in a Mouse Model of CA/CPR
-
Animal Model: Male and female mice are utilized.
-
Induction of Ischemia: Cardiac arrest and cardiopulmonary resuscitation (CA/CPR) are induced to model global cerebral ischemia.
-
Drug Administration: this compound (2 mg/kg or 8 mg/kg) or vehicle (20% β-cyclodextran in 0.9% saline) is administered via intraperitoneal (i.p.) injection 30 minutes prior to CA/CPR, with subsequent booster injections at 6 and 24 hours of recovery.[1]
-
Histological Analysis: After a set recovery period, animals are euthanized, and brain tissue is collected. Cerebellar sections are stained with FluoroJade, a marker for degenerating neurons.
-
Quantification: The percentage of FluoroJade positive Purkinje cells is determined by counting stained cells relative to the total number of Purkinje cells in specific sagittal sections of the cerebellum.[1]
Measurement of Evoked Dopamine Release in Rats
-
Animal Model: Male and female Sprague-Dawley rats are used. For females, the stage of the estrous cycle is determined via vaginal lavage.[2]
-
Surgical Preparation: Animals are anesthetized, and a stimulating electrode is implanted in the ventral tegmental area (VTA), while a carbon-fiber microelectrode is placed in the nucleus accumbens for fast-scan cyclic voltammetry (FSCV).
-
Drug Administration: this compound (7.5, 15, or 25 mg/kg) or vehicle (β-cyclodextrin) is administered intraperitoneally.[2]
-
Dopamine Measurement: Electrical stimulation of the VTA evokes dopamine release in the nucleus accumbens, which is measured using FSCV before and after drug administration. The maximum concentration of dopamine released ([DA]max) is recorded.[2]
-
Data Analysis: Changes in evoked dopamine release are calculated as a percentage of the baseline measurements taken before drug injection.[2]
Assessment of Anxiolytic Effects using the Elevated Plus Maze (EPM)
-
Animal Model: Adult male and female rats are used.
-
Apparatus: The EPM consists of two open arms and two closed arms elevated from the floor.
-
Drug Administration: this compound or vehicle is administered at a predetermined time before testing. For instance, in some studies, a 48-hour exposure to this compound is investigated.[4]
-
Behavioral Testing: Rats are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Data Analysis: Anxiolytic effects are inferred from an increase in the time spent and entries into the open arms, while anxiogenic effects are suggested by a decrease.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of this compound's sex-specific effects.
References
- 1. Sex Difference in Sensitivity to this compound Neuroprotection in Mice Correlates with Effect on Spontaneous Inhibitory Post Synaptic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Decreases Evoked Dopamine Release Differently in Rats by Sex and Estrous Stage [frontiersin.org]
- 3. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiogenic effects of neurosteroid exposure: sex differences and altered GABAA receptor pharmacology in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirmation of Allopregnanolone's Therapeutic Targets Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic targets of allopregnanolone, with a focus on evidence derived from knockout mouse models. This compound, a potent neurosteroid, exerts significant influence over neuronal excitability, with its therapeutic potential being explored for a range of neurological and psychiatric disorders. The use of knockout (KO) animal models has been instrumental in dissecting the specific molecular pathways through which this compound mediates its effects. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the underlying biological processes.
Primary Therapeutic Target: GABA-A Receptor
The primary and most well-established therapeutic target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the receptor's response to GABA and thereby increasing inhibitory neurotransmission.
Knockout mouse models have been pivotal in confirming the specific subunits of the GABA-A receptor that are crucial for this compound's actions. Of particular importance are the extrasynaptic δ subunit-containing GABA-A receptors, which are known to be highly sensitive to neurosteroids.
Comparative Efficacy of this compound in Wild-Type vs. GABA-A Receptor Subunit Knockout Mice
The following table summarizes quantitative data from studies comparing the effects of this compound in wild-type (WT) mice and mice with a knockout of the GABA-A receptor δ subunit (Gabrd-/-). The data consistently demonstrate a reduced sensitivity to this compound in the absence of the δ subunit, confirming its role as a key therapeutic target.
| Parameter | Assay | Wild-Type (WT) Response to this compound | GABA-A δ Subunit KO (Gabrd-/-) Response to this compound | Key Finding |
| Tonic Inhibitory Current | Whole-cell Patch Clamp Electrophysiology | Significant potentiation of tonic current in dentate gyrus granule cells. | Markedly attenuated potentiation of tonic current.[1] | The δ subunit is critical for this compound-mediated enhancement of tonic inhibition. |
| Anxiolytic-like Effect | Elevated Plus Maze | Increased time spent in the open arms, indicating reduced anxiety. | Significantly reduced anxiolytic-like effect compared to WT mice. | The anxiolytic effects of this compound are at least partially mediated by δ subunit-containing GABA-A receptors. |
| Antidepressant-like Effect | Forced Swim Test | Decreased immobility time, suggesting an antidepressant-like effect. | Blunted response to the antidepressant-like effects of this compound. | The δ subunit is implicated in the antidepressant-like actions of this compound. |
| Sedative/Hypnotic Effect | Loss of Righting Reflex | Dose-dependent increase in the duration of loss of righting reflex. | Reduced sensitivity to the sedative and hypnotic effects of this compound.[2] | The δ subunit contributes to the sedative properties of this compound. |
Potential Alternative Therapeutic Targets
While the GABA-A receptor is the primary target, research suggests that this compound may also interact with other receptors, although the evidence from knockout models is less definitive.
-
Membrane Progesterone Receptors (mPRs): Some studies suggest that this compound can bind to and activate mPRs, potentially contributing to its neuroprotective effects.[3] However, specific quantitative data from mPR knockout mice demonstrating a direct therapeutic effect of this compound is currently limited.
-
P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel involved in inflammation, has been investigated as a potential target for various neurological conditions. While P2X7 knockout mice show altered emotional behaviors, direct evidence confirming this compound as a modulator of P2X7 receptor function in these models is not yet well-established.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology for Tonic Current Measurement
Objective: To measure the tonic inhibitory current in neurons and assess its modulation by this compound.
Procedure:
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from adult mice (both wild-type and knockout).
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2. Whole-cell patch-clamp recordings are obtained from visually identified neurons (e.g., dentate gyrus granule cells) under voltage-clamp mode.
-
Measurement of Tonic Current: The tonic current is measured as the change in holding current in response to the application of a GABA-A receptor antagonist, such as bicuculline or gabazine.[7][8]
-
This compound Application: After establishing a stable baseline tonic current, this compound is bath-applied at various concentrations to determine its effect on the magnitude of the tonic current.
-
Data Analysis: The change in holding current before and after the application of the GABA-A receptor antagonist is calculated to quantify the tonic current. The potentiation by this compound is expressed as the percentage increase in the tonic current compared to baseline.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in mice.
Procedure:
-
Apparatus: The EPM consists of four arms (two open, two enclosed) elevated from the floor.
-
Habituation: Mice are habituated to the testing room for at least 30 minutes before the test.
-
Test Procedure: Each mouse is placed in the center of the maze facing an open arm and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The session is recorded by an overhead video camera, and software is used to track the movement of the mouse. Key parameters measured include the time spent in the open and closed arms and the number of entries into each arm.
-
Data Analysis: An increase in the time spent in the open arms is interpreted as a decrease in anxiety-like behavior.
Forced Swim Test (FST)
Objective: To assess depressive-like behavior in mice.
Procedure:
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Test Procedure: Mice are placed in the water for a 6-minute session.[9]
-
Data Collection: The session is typically videotaped, and the duration of immobility (floating with only minor movements to keep the head above water) is scored, usually during the last 4 minutes of the test.
-
Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.
Visualizations
This compound Signaling Pathway at the GABA-A Receptor
Caption: this compound enhances GABA-A receptor function.
Experimental Workflow for Target Validation Using Knockout Models
Caption: Workflow for validating drug targets with knockout models.
Logical Relationship of this compound's Therapeutic Effects
Caption: this compound's effects are mediated via GABA-A receptors.
References
- 1. Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane Progesterone Receptors (mPRs): Evidence for Neuroprotective, Neurosteroid Signaling and Neuroendocrine Functions in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X7 Receptor-Related Genetic Mouse Models – Tools for Translational Research in Psychiatry [frontiersin.org]
- 5. The effects of P2X7 receptor knockout on emotional conditions over the lifespan of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X7 Receptor-Related Genetic Mouse Models – Tools for Translational Research in Psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 8. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Allopregnanolone
Date of Compilation: 2025-12-14
This document provides essential safety and logistical information for the proper disposal of allopregnanolone, intended for researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety protocols and information from Safety Data Sheets (SDS).
Immediate Safety Considerations
This compound is classified as a substance with potential reproductive toxicity, with hazard statement H360 indicating it may damage fertility or the unborn child[1]. Some sources also classify it as very toxic to aquatic organisms, which may cause long-term adverse effects in the aquatic environment[2]. Therefore, it is imperative to handle this compound and its waste with caution, using appropriate personal protective equipment (PPE) and preventing its release into the environment.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection when handling this compound and its waste containers[1].
-
Environmental Protection: Do not allow this compound to enter sewers, surface water, or ground water[1][3]. All waste must be handled in accordance with local, state, and federal regulations[2].
-
Spill Management: In case of a spill, contain the spillage, clean it up immediately, and avoid contact with skin and eyes[2]. Dispose of spill residue as hazardous waste.
This compound Identification and Hazard Summary
Proper identification and awareness of the substance's properties are critical for safe handling and disposal. The following table summarizes key quantitative and identifying data for this compound.
| Identifier/Property | Data | Reference |
| CAS Number | 516-54-1 | [1] |
| Molecular Formula | C₂₁H₃₄O₂ | [4] |
| Molar Mass | 318.501 g·mol⁻¹ | [4] |
| GHS Hazard Pictogram | GHS08 (Health Hazard) | [1] |
| GHS Signal Word | Danger | [1] |
| Hazard Statement | H360: May damage fertility or the unborn child. | [1] |
| Aquatic Toxicity | Very toxic to aquatic organisms. | [2] |
Step-by-Step Disposal Protocol
The overriding principle for managing laboratory waste is that no activity should begin without a clear plan for the disposal of all waste generated[5]. The following step-by-step protocol outlines the proper procedure for disposing of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound powder.
-
Contaminated lab materials (e.g., pipette tips, gloves, weighing paper, vials).
-
Solutions containing this compound (e.g., from experiments, stock solutions).
-
Contaminated cleaning materials from spills.
-
-
Segregate waste based on its physical form:
-
Solid Waste: Place items like contaminated gloves, absorbent pads, and empty vials into a dedicated, clearly labeled solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof liquid waste container[6]. Do not mix with other incompatible chemical wastes[6].
-
Step 2: Packaging and Labeling
-
Select Appropriate Containers:
-
Use containers that are compatible with the waste type (e.g., chemically resistant plastic or glass for liquids).
-
Ensure containers have secure, tight-fitting lids to prevent leaks or spills.
-
-
Label Containers Clearly:
-
All waste containers must be clearly labeled as hazardous waste[6].
-
The label must include:
-
The full chemical name: "this compound Waste" (avoid abbreviations)[6].
-
An indication of the hazards (e.g., "Reproductive Toxin," "Toxic").
-
The composition of the waste, including any solvents present in liquid waste.
-
The date the waste was first added to the container.
-
-
Step 3: Safe Storage
-
Store waste containers in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area.
-
Keep containers closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials[2].
-
Store containers in secondary containment to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Do not dispose of this compound down the sanitary sewer [1][3].
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal[6][7].
-
Follow all institutional and regulatory procedures for waste manifest and pickup. All waste must be handled in accordance with local, state, and federal regulations[2].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This document is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS department for specific guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling Allopregnanolone
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Allopregnanolone, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Specifications |
| Eye Protection | Chemical safety goggles or glasses with side shields are required. | Must conform to EU standard EN 166 or US NIOSH standards. |
| Hand Protection | Wear compatible, chemical-resistant gloves. | Glove material must be impermeable and resistant to the product. Nitrile or PVC gloves are often suitable, but suitability should be confirmed. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is advised.[1] |
| Respiratory Protection | A particulate respirator is recommended, especially when handling the powder form. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] In well-ventilated areas or with local exhaust ventilation, it may not be required.[3] |
| Body Protection | A lab coat, overalls, or a P.V.C. apron should be worn. | Wear fire/flame resistant and impervious clothing.[4] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid Personal Contact: All personal contact, including inhalation of dust, should be avoided.[1]
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation is required where solids are handled as powders or crystals.[1]
-
Prevent Dust Formation: Avoid generating dust. Dust clouds may form an explosive mixture with air.[1]
-
Hygiene: Wash hands thoroughly after handling.
Storage:
-
Container: Store in a tightly closed, clearly labeled container, such as a polyethylene or polypropylene container.[1]
-
Conditions: Store in a cool, dry place away from incompatible materials such as oxidizing agents.[1]
-
Restricted Access: Store in a locked-up area.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[2]
-
Skin Contact: Flush skin and hair with running water and soap if available.[1] Remove contaminated clothing. Seek medical attention if irritation occurs.[1]
-
Inhalation: If dust is inhaled, remove the individual from the contaminated area to fresh air.[1] Encourage the patient to blow their nose.[1] If irritation or discomfort persists, seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Spills:
-
Minor Spills:
-
Contain the spillage.
-
Clean up immediately.
-
Avoid contact with skin and eyes.[1]
-
-
Major Spills:
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Product: Dispose of contaminated material as hazardous waste.[3] Do not allow the product to enter sewers or surface/ground water.[3]
-
Contaminated Packaging: Dispose of in the same manner as the product itself.
Visualized Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
A flowchart outlining the safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
